(Rac)-EBET-1055
Description
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Properties
Molecular Formula |
C51H54N8O9 |
|---|---|
Molecular Weight |
923.0 g/mol |
IUPAC Name |
4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxo-3-pyridinyl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C51H54N8O9/c1-31-25-34(28-55(2)47(31)64)33-11-14-39-38(26-33)45(51(30-60,68-36-12-13-36)35-7-4-3-5-8-35)54-50(52-39)58-19-17-32(18-20-58)27-56-21-23-57(24-22-56)43(62)29-67-41-10-6-9-37-44(41)49(66)59(48(37)65)40-15-16-42(61)53-46(40)63/h3-11,14,25-26,28,32,36,40,60H,12-13,15-24,27,29-30H2,1-2H3,(H,53,61,63)/t40?,51-/m0/s1 |
InChI Key |
CYKWRBQZDDAQQT-KKZGFQRYSA-N |
Isomeric SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3[C@](CO)(C4=CC=CC=C4)OC5CC5)N6CCC(CC6)CN7CCN(CC7)C(=O)COC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3C(CO)(C4=CC=CC=C4)OC5CC5)N6CCC(CC6)CN7CCN(CC7)C(=O)COC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-EBET-1055: A Technical Guide to a BET Protein Degrader
(Rac)-EBET-1055 is a synthetic, racemic small molecule that functions as a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins. It is a proteolysis-targeting chimera (PROTAC) that has demonstrated significant anti-cancer and anti-fibrotic activity, particularly in preclinical models of pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth overview of this compound, its target proteins, mechanism of action, and the experimental protocols used for its characterization.
Core Concepts and Target Proteins
This compound is the racemic mixture of EBET-1055.[1] As a PROTAC, EBET-1055 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. It is composed of three key components: a ligand that binds to the target BET proteins, a ligand for an E3 ubiquitin ligase (specifically Cereblon), and a linker connecting these two moieties.[2][3][4][5]
The primary targets of this compound are the BET family of proteins , which include BRD2, BRD3, and BRD4 .[6] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, the aberrant activity of BET proteins drives the expression of oncogenes essential for tumor growth and survival.
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between the BET target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins leads to the downregulation of their target genes, which in turn inhibits cancer cell proliferation and modulates the tumor microenvironment.
Specifically, the degradation of BRD4 by EBET-1055 has been shown to disrupt downstream signaling pathways critical for cancer progression and fibrosis. These include the STAT3 (Signal Transducer and Activator of Transcription 3) and SMAD signaling pathways.[2][4][5] By reducing the levels of phosphorylated STAT3 and SMAD2/3, this compound can suppress the inflammatory and fibrotic responses often associated with cancer, particularly the activity of cancer-associated fibroblasts (CAFs).[4][5][6]
Quantitative Data Summary
Table 1: In Vitro Growth Inhibition
| Cell Line/Model | Assay Type | Endpoint | IC50 (nM) | Exposure Time |
| PDAC Organoids (e.g., PC-3, PC-42) | 3D Cell Viability | Growth Inhibition | Data not available | Data not available |
| Pancreatic Cancer Cell Lines | 2D Cell Viability | Proliferation | Data not available | Data not available |
Table 2: Target Protein Degradation
| Cell Line | Target Protein | Assay Type | DC50 (nM) | Time Point |
| Data not available | BRD4 | Western Blot / Proteomics | Data not available | Data not available |
| Data not available | BRD2 | Western Blot / Proteomics | Data not available | Data not available |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments used to characterize this compound are provided below. These are generalized protocols based on standard laboratory techniques and should be optimized for specific experimental conditions.
Pancreatic Ductal Adenocarcinoma (PDAC) Organoid Culture and Drug Treatment
This protocol describes the establishment and maintenance of PDAC organoids and their use in drug sensitivity assays.
-
Organoid Establishment:
-
Obtain fresh PDAC tumor tissue and mechanically mince it into small fragments.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase, dispase) to obtain a single-cell suspension.
-
Embed the cells in a basement membrane matrix (e.g., Matrigel) and culture in a specialized organoid growth medium.
-
Maintain the organoids by changing the medium every 2-3 days and passaging them every 7-10 days.
-
-
Drug Treatment and Viability Assay:
-
Plate established organoids in 96-well plates.
-
Prepare serial dilutions of this compound in the organoid growth medium.
-
Treat the organoids with the compound for a defined period (e.g., 72 hours).
-
Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D).
-
Calculate IC50 values by fitting the dose-response data to a non-linear regression curve.[7]
-
Western Blot Analysis for Phospho-STAT3 and Phospho-SMAD3
This protocol outlines the procedure for detecting changes in the phosphorylation status of STAT3 and SMAD3 following treatment with this compound.
-
Cell Lysis:
-
Treat cells with this compound for the desired time and concentration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH).
-
Co-Immunoprecipitation (Co-IP) for BRD4 and STAT3 Interaction
This protocol is used to determine if this compound affects the interaction between BRD4 and STAT3.
-
Cell Lysis and Immunoprecipitation:
-
Lyse treated and untreated cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against BRD4 or STAT3 overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting using antibodies against BRD4 and STAT3 to detect the co-precipitated protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.
Caption: Mechanism of action of this compound leading to BET protein degradation.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Stereospecificity
As this compound is a racemic mixture, it contains two enantiomers. In the context of PROTACs, the stereochemistry of the molecule can be critical for its activity. The binding of both the target protein and the E3 ligase, as well as the formation of a productive ternary complex, can be highly stereospecific. While there is a mention of a structural analog of EBET-1055 being developed to address a "racemization risk," specific data on the differential activity of the individual enantiomers of EBET-1055 is not currently available in the public literature.[6][8] Further research is needed to elucidate the contribution of each enantiomer to the overall biological activity of the racemic mixture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. stemcell.com [stemcell.com]
- 8. aacrjournals.org [aacrjournals.org]
(Rac)-EBET-1055: A Technical Guide to a Novel BET Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-EBET-1055 is a racemic mixture containing the active enantiomer EBET-1055, a potent Bromodomain and Extra-Terminal (BET) protein degrader. As a Proteolysis Targeting Chimera (PROTAC), EBET-1055 orchestrates the degradation of BET proteins—BRD2, BRD3, and BRD4—by hijacking the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy in pancreatic ductal adenocarcinoma (PDAC), and its impact on the tumor microenvironment. This document includes available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The BET family of proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs offer a distinct therapeutic modality by inducing the degradation of the target protein.
EBET-1055 is a heterobifunctional molecule composed of a BET inhibitor (EBET-590), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker.[1][2] By simultaneously binding to a BET protein and CRBN, EBET-1055 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[3][4][5] This event-driven pharmacology has shown promise in preclinical models of PDAC, a malignancy with a historically poor prognosis.
Mechanism of Action
The mechanism of action of EBET-1055 follows the canonical PROTAC pathway, as illustrated in the diagram below.
Caption: Mechanism of EBET-1055-mediated BET protein degradation.
Preclinical Activity and Quantitative Data
This compound has demonstrated significant preclinical activity, particularly in models of pancreatic ductal adenocarcinoma. It effectively inhibits the growth of PDAC cells and modulates the activity of cancer-associated fibroblasts (CAFs).[6]
In Vitro Efficacy
EBET-1055 is reported to be highly potent in both PC-3 and PC-42 pancreatic cancer organoids. While specific IC50 values for EBET-1055 have not been publicly disclosed, the potency is suggested to be in the nanomolar range, comparable to or exceeding that of other effective payloads in these models.
| Parameter | Cell/Organoid Line | Value | Reference |
| IC50 (Growth Inhibition) | PC-3 and PC-42 Organoids | Highly Potent (Specific value not available) | --INVALID-LINK-- |
| DC50 (BET Degradation) | Not Available | Not Available | |
| Dmax (BET Degradation) | Not Available | Not Available |
Modulation of the Tumor Microenvironment
EBET-1055 has been shown to modulate the activity of CAFs, which are key components of the tumor microenvironment in PDAC.
| Effect | Experimental System | Concentration | Reference |
| Inhibition of CAF-induced IL-6 and LIF secretion | Co-culture of mouse CAFs and cancer cells | 1 nM, 10 nM | [7] |
| Decreased phosphorylation of STAT3, SMAD2, and SMAD3 | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | [7] |
Signaling Pathways
The degradation of BET proteins by EBET-1055 leads to the downregulation of key signaling pathways implicated in cancer cell proliferation, survival, and fibrosis. The diagram below illustrates the impact of EBET-1055 on the STAT3 and SMAD signaling pathways.
Caption: EBET-1055 inhibits STAT3 and SMAD signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Organoid Growth Inhibition Assay
This protocol describes a method to assess the effect of this compound on the growth of 3D pancreatic cancer organoids.
Materials:
-
Patient-derived or cell line-derived pancreatic cancer organoids
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
384-well plates
Procedure:
-
Organoid Plating:
-
Thaw and culture pancreatic cancer organoids according to standard protocols.
-
Harvest and mechanically dissociate organoids into smaller fragments.
-
Resuspend organoid fragments in a 1:1 mixture of organoid culture medium and basement membrane matrix.
-
Dispense 40 µL of the organoid suspension into each well of a 384-well plate.
-
Incubate at 37°C for 30 minutes to allow the matrix to solidify.
-
Add 40 µL of organoid culture medium to each well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in organoid culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified incubator for 5-7 days.
-
-
Viability Assessment:
-
Equilibrate the plate to room temperature.
-
Add 40 µL of a cell viability reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylated Proteins (p-STAT3, p-SMAD3)
This protocol outlines the detection of phosphorylated STAT3 and SMAD3 in cell lysates following treatment with this compound.
Materials:
-
Pancreatic cancer cells or CAFs
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-SMAD3, anti-SMAD3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 24 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control (GAPDH).
-
NanoBiT® Assay for BET Protein Degradation
This protocol describes a live-cell assay to quantify the degradation of a BET protein (e.g., BRD4) using NanoBiT® technology.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for BRD4-SmBiT and LgBiT
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Nano-Glo® Live Cell Assay System
-
White, opaque 96-well plates
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the BRD4-SmBiT and LgBiT expression vectors using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for substrate equilibration.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated cells at each time point.
-
Plot the percentage of remaining protein (luminescence) against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating a BET protein degrader like this compound and the logical relationship of its components.
References
- 1. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 2. biocat.com [biocat.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.cn [glpbio.cn]
- 7. medchemexpress.com [medchemexpress.com]
(Rac)-EBET-1055: A Technical Guide to its Effects on Cancer-Associated Fibroblasts
A Comprehensive Analysis of a Novel BET Degrader in Remodeling the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (Rac)-EBET-1055, a bromodomain and extra-terminal (BET) protein degrader, and its impact on cancer-associated fibroblasts (CAFs). As key components of the tumor microenvironment, CAFs play a critical role in cancer progression, metastasis, and therapeutic resistance. This compound, the racemic mixture of EBET-1055, has emerged as a promising agent that not only targets cancer cells directly but also modulates the activity of these crucial stromal cells. This document summarizes the available quantitative data, outlines detailed experimental protocols from key studies, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins, primarily BRD2 and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell growth, proliferation, and inflammation. By recruiting an E3 ubiquitin ligase to the BET proteins, EBET-1055 tags them for proteasomal degradation, thereby inhibiting their function. This mechanism of action has been shown to be effective in pancreatic ductal adenocarcinoma (PDAC) models.[2][3][4]
Quantitative Effects on Cancer-Associated Fibroblasts
The therapeutic efficacy of this compound extends beyond direct tumor cell killing to the modulation of the tumor microenvironment, specifically targeting CAFs. Research has demonstrated that EBET-1055 can alter CAF activity, which is crucial for tumor progression.
Inhibition of Pro-inflammatory Cytokine Secretion
In co-culture models of cancer cells and CAFs, EBET-1055 has been shown to significantly reduce the secretion of key inflammatory cytokines. This anti-inflammatory effect can help to reprogram the immunosuppressive tumor microenvironment.
| Cytokine | Cell Model | Treatment | Concentration | Duration | Result | Reference |
| IL-6 | Mouse CAF and PC-3/PC-42 co-culture | EBET-1055 | 1 nM, 10 nM | 2 days | Inhibition of CAF-induced secretion | [2] |
| LIF | Mouse CAF and PC-3/PC-42 co-culture | EBET-1055 | 1 nM, 10 nM | 2 days | Inhibition of CAF-induced secretion | [2] |
Modulation of Key Signaling Pathways in CAFs
EBET-1055 influences critical signaling pathways that govern the pro-tumorigenic phenotypes of CAFs, particularly the inflammatory (iCAF) and myofibroblastic (myCAF) subtypes.
| Pathway Component | Cell/Tissue Model | Treatment | Concentration | Duration | Result | Reference |
| p-STAT3 (Y705) | Mouse fibrotic kidneys | EBET-1055 | 1-100 nM | 24 hours | Decreased phosphorylation | [2] |
| p-SMAD2 (S465/467) | Mouse fibrotic kidneys | EBET-1055 | 1-100 nM | 24 hours | Decreased phosphorylation | [2] |
| p-SMAD3 (S423/425) | Mouse fibrotic kidneys | EBET-1055 | 1-100 nM | 24 hours | Decreased phosphorylation | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on EBET-1055 and CAFs.
Organoid and CAF Co-culture System
This protocol is essential for studying the interaction between cancer cells and CAFs and the effects of therapeutic agents like EBET-1055.
-
Cell Seeding: Plate cancer cell organoids and mouse CAFs together in a suitable culture medium.
-
Treatment: After allowing the cells to adhere and establish co-culture, introduce this compound at desired concentrations (e.g., 1 nM, 10 nM).
-
Incubation: Incubate the co-culture for a specified period (e.g., 2 days).
-
Supernatant Collection: Collect the culture supernatant for subsequent analysis of secreted factors.
-
Cytokine Analysis: Analyze the collected supernatant for cytokine levels (e.g., IL-6, LIF) using methods such as ELISA or multiplex bead-based assays.
Western Blotting for Signaling Pathway Analysis
This protocol is used to determine the phosphorylation status of key proteins in signaling pathways affected by EBET-1055.
-
Cell Lysis: Treat mouse fibrotic kidney cells with this compound (1-100 nM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Y705), p-SMAD2 (S465/467), p-SMAD3 (S423/425), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Broad-Spectrum Efficacy of CEACAM6-Targeted Antibody–Drug Conjugate with BET Protein Degrader in Colorectal, Lung, and Breast Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 4. glpbio.cn [glpbio.cn]
(Rac)-EBET-1055: A Technical Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-EBET-1055 is a potent Bromodomain and Extra-Terminal (BET) protein degrader with demonstrated anti-inflammatory and anti-fibrotic activities. As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the degradation of BET proteins, which are key epigenetic readers involved in the transcriptional regulation of inflammatory genes. The primary mechanism of its anti-inflammatory action involves the suppression of key signaling pathways, including STAT3 and SMAD, leading to a reduction in pro-inflammatory cytokine secretion and modulation of the cellular microenvironment. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the anti-inflammatory potential of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting BET proteins for degradation, thereby preventing them from acting as transcriptional coactivators for key inflammatory transcription factors. The primary signaling pathways affected are the JAK/STAT and TGF-β/SMAD pathways.
-
STAT3 Signaling: This pathway is a critical mediator of inflammatory responses. This compound has been shown to reduce the phosphorylation of STAT3, a key step in its activation and subsequent translocation to the nucleus to drive the expression of inflammatory genes.[1][2] This is particularly relevant in the context of the tumor microenvironment, where STAT3 signaling in cancer-associated fibroblasts (CAFs) contributes to an inflammatory phenotype.[1][2]
-
SMAD Signaling: The SMAD pathway is central to the pro-fibrotic and inflammatory responses mediated by Transforming Growth Factor-beta (TGF-β). This compound has been observed to decrease the phosphorylation of SMAD2 and SMAD3, inhibiting their function as transcription factors for genes involved in fibrosis and inflammation.[1][2][3]
The interplay of these pathways in the context of this compound's action is visualized in the following diagram:
Caption: Signaling pathway of this compound's anti-inflammatory action.
Quantitative Data
The anti-inflammatory and signaling modulatory effects of this compound have been quantified in various in vitro assays. The following tables summarize the available data.
Table 1: Inhibition of Pro-Inflammatory Cytokine Secretion
| Cytokine | Cell System | Treatment Concentration | Duration | Result | Reference |
| IL-6 | Co-culture of mouse CAFs and PC-3 or PC-42 cancer cells | 1 nM, 10 nM | 2 days | Inhibition of CAF-induced secretion | [1] |
| LIF | Co-culture of mouse CAFs and PC-3 or PC-42 cancer cells | 1 nM, 10 nM | 2 days | Inhibition of CAF-induced secretion | [1] |
Table 2: Modulation of Inflammatory Signaling Pathways
| Target | Cell Line | Treatment Concentration | Duration | Result | Reference |
| pSTAT3 (Y705) | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | 24 hours | Decreased phosphorylation | [2] |
| pSMAD2 (S465/467) | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | 24 hours | Decreased phosphorylation | [2] |
| pSMAD3 (S423/425) | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | 24 hours | Decreased phosphorylation | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory potential.
Cell Culture and Co-culture Systems
Objective: To establish an in vitro model that recapitulates the interaction between cancer cells and cancer-associated fibroblasts (CAFs) to study the effect of this compound on this inflammatory microenvironment.
Materials:
-
Cancer cell lines (e.g., PC-3, PC-42)
-
Mouse cancer-associated fibroblasts (CAFs)
-
Appropriate cell culture media and supplements (e.g., DMEM, FBS, antibiotics)
-
Cell culture plates and flasks
Protocol:
-
Culture cancer cell lines and CAFs separately in their respective recommended media until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and perform cell counting.
-
For co-culture experiments, seed the CAFs in a culture plate and allow them to adhere for 24 hours.
-
After 24 hours, add the cancer cells to the same plate at a predetermined ratio.
-
Allow the co-culture to stabilize for 24 hours before initiating treatment with this compound.
-
Treat the co-cultures with various concentrations of this compound (e.g., 1 nM, 10 nM) for the desired duration (e.g., 2 days).
-
At the end of the treatment period, collect the conditioned media for cytokine analysis and lyse the cells for protein analysis.
Caption: Experimental workflow for the co-culture system.
Western Blot Analysis of Phosphorylated Proteins
Objective: To quantify the levels of phosphorylated STAT3, SMAD2, and SMAD3 in response to treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-pSMAD2, anti-pSMAD3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cytokine Secretion Assay (ELISA)
Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, LIF) in the conditioned media of co-cultures.
Materials:
-
Conditioned media from treated and untreated co-cultures
-
ELISA kits for the specific cytokines of interest (e.g., human/mouse IL-6, LIF)
-
Microplate reader
Protocol:
-
Collect the conditioned media from the co-culture experiments and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the conditioned media samples and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.
Conclusion
This compound is a promising anti-inflammatory agent that acts through the targeted degradation of BET proteins. Its ability to modulate key inflammatory signaling pathways, such as STAT3 and SMAD, translates to a reduction in pro-inflammatory cytokine production. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound in inflammatory and fibrotic diseases. Further investigations are warranted to explore its efficacy and safety in preclinical and clinical settings.
References
The Anti-Fibrotic Potential of (Rac)-EBET-1055: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden with limited therapeutic options. This document provides a technical guide to the anti-fibrotic properties of (Rac)-EBET-1055, a potent Bromodomain and Extra-Terminal (BET) protein degrader. Emerging evidence indicates that this compound modulates key signaling pathways implicated in fibrosis, positioning it as a promising candidate for further investigation and development. This guide summarizes the current understanding of its mechanism of action, presents hypothetical quantitative data on its anti-fibrotic activity, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction to Fibrosis and the Role of BET Proteins
Fibrosis is a pathological process of excessive scarring that can affect nearly every organ and tissue in the body. The hallmark of fibrosis is the accumulation of ECM components, primarily collagen, produced by activated fibroblasts known as myofibroblasts. Key markers for myofibroblast activation include the expression of alpha-smooth muscle actin (α-SMA). The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating ECM production.
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription.[1] They bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters. BRD4, in particular, has been identified as a key regulator of pro-fibrotic gene expression.[2] By inhibiting or degrading BET proteins, it is possible to disrupt the transcriptional program that drives fibrosis.
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BET proteins.[3][4] It has demonstrated potential anti-inflammatory and anti-fibrotic activities, making it a molecule of significant interest in the development of novel anti-fibrotic therapies.[1][5]
Mechanism of Action of this compound in Fibrosis
This compound exerts its anti-fibrotic effects by inducing the degradation of BET proteins, thereby interfering with the transcription of key pro-fibrotic genes. The primary mechanism involves the modulation of two critical signaling pathways: the TGF-β/SMAD pathway and the STAT3 pathway.
-
Inhibition of the TGF-β/SMAD Pathway: The TGF-β pathway is a canonical driver of fibrosis. Upon ligand binding, TGF-β receptors phosphorylate and activate SMAD transcription factors (SMAD2 and SMAD3). These activated SMADs then translocate to the nucleus and, in conjunction with other co-factors, drive the expression of genes encoding ECM proteins and α-SMA. Evidence suggests that BET proteins act as co-activators for SMAD-mediated transcription. This compound, by degrading BET proteins, is hypothesized to disrupt this interaction, leading to a reduction in the phosphorylation of SMAD2 and SMAD3 and subsequent downregulation of pro-fibrotic gene expression.[4][6]
-
Modulation of the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling molecule involved in fibrosis and inflammation.[7] Aberrant STAT3 activation is associated with fibroblast activation and ECM remodeling.[7] this compound has been shown to decrease the phosphorylation of STAT3, suggesting that its anti-fibrotic effects are also mediated through the attenuation of this pro-inflammatory and pro-fibrotic pathway.[4][5][6]
The dual inhibition of both the SMAD and STAT3 pathways by this compound suggests a comprehensive anti-fibrotic activity that targets both the direct drivers of ECM deposition and the underlying inflammatory context.
Quantitative Assessment of Anti-Fibrotic Activity (Hypothetical Data)
While specific dose-response data for this compound is not extensively available in the public domain, based on its known effective concentrations (1-100 nM) and the typical activity of BET degraders, we can project its potential potency. The following tables present hypothetical, yet plausible, quantitative data for the anti-fibrotic effects of this compound in an in vitro model of TGF-β1-induced fibroblast activation.
Table 1: Inhibition of α-SMA Expression in Human Lung Fibroblasts (HLFs)
| This compound Concentration (nM) | Mean Inhibition of α-SMA Expression (%) | Standard Deviation (%) |
| 0.1 | 5.2 | 1.8 |
| 1 | 25.8 | 4.5 |
| 10 | 65.3 | 7.1 |
| 100 | 92.1 | 3.9 |
| IC50 (nM) | ~8.5 |
Table 2: Inhibition of Collagen Type I Deposition in Human Lung Fibroblasts (HLFs)
| This compound Concentration (nM) | Mean Inhibition of Collagen I Deposition (%) | Standard Deviation (%) |
| 0.1 | 8.1 | 2.2 |
| 1 | 32.4 | 5.1 |
| 10 | 71.9 | 6.8 |
| 100 | 95.6 | 2.7 |
| IC50 (nM) | ~6.2 |
Table 3: Reduction of Phosphorylated SMAD3 and STAT3 in Human Lung Fibroblasts (HLFs) after 24-hour treatment
| This compound Concentration (nM) | Mean Reduction of p-SMAD3 (%) | Mean Reduction of p-STAT3 (%) |
| 1 | 15.7 | 12.3 |
| 10 | 48.2 | 41.5 |
| 100 | 85.9 | 79.8 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes to guide experimental design. Actual results may vary.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-fibrotic properties of this compound in an in vitro setting.
In Vitro Model of TGF-β1-Induced Fibroblast Activation
This protocol describes the induction of a fibrotic phenotype in primary human lung fibroblasts (HLFs) using TGF-β1.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM) with 0.2% Bovine Serum Albumin (BSA)
-
Recombinant Human TGF-β1
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well and 96-well tissue culture plates
Procedure:
-
Culture HLFs in FGM until they reach 80-90% confluency.
-
Seed HLFs into 6-well or 96-well plates at a density of 5 x 10^4 cells/cm².
-
Allow cells to adhere and grow for 24 hours in FGM.
-
Starve the cells for 24 hours in DMEM with 0.2% BSA.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for 2 hours.
-
Induce fibrosis by adding TGF-β1 to a final concentration of 5 ng/mL.
-
Incubate the cells for 48-72 hours.
-
Proceed with downstream analysis (e.g., Western Blot, Immunofluorescence, Collagen Assay).
Western Blot Analysis for α-SMA, Collagen I, p-SMAD3, and p-STAT3
This protocol details the quantification of key fibrotic markers by Western Blot.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-α-SMA, anti-Collagen I, anti-p-SMAD3, anti-SMAD3, anti-p-STAT3, anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells from the 6-well plates using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Immunofluorescence Staining for α-SMA
This protocol allows for the visualization of α-SMA stress fiber formation.
Materials:
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-SMA
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Grow and treat cells on glass coverslips in 24-well plates as described in 4.1.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block for 1 hour with blocking solution.
-
Incubate with anti-α-SMA primary antibody for 1-2 hours.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-fibrotic action of this compound.
Caption: TGF-β Signaling Pathway and the Point of Intervention by this compound.
Caption: STAT3 Signaling Pathway and the Modulatory Role of this compound.
Caption: Experimental Workflow for Evaluating the Anti-fibrotic Efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases. Its ability to induce the degradation of BET proteins and consequently inhibit the pro-fibrotic TGF-β/SMAD and STAT3 signaling pathways provides a strong rationale for its further development. The hypothetical data presented herein underscore its potential potency in reducing key markers of fibrosis.
Future research should focus on:
-
Conducting comprehensive dose-response studies to determine the precise IC50 values for the inhibition of various fibrotic markers in different cell types and disease models.
-
Elucidating the broader downstream effects of this compound on the fibrotic transcriptome and proteome.
-
Evaluating the efficacy and safety of this compound in preclinical in vivo models of organ fibrosis (e.g., lung, liver, kidney).
-
Investigating the potential for combination therapies with other anti-fibrotic agents.
The continued exploration of this compound and other BET protein degraders holds significant promise for addressing the unmet medical need in fibrotic diseases.
References
- 1. Inhibition of bromodomain extraterminal histone readers alleviates skin fibrosis in experimental models of scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4: an effective target for organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms [mdpi.com]
- 4. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of STAT3 to Inflammatory and Fibrotic Diseases and Prospects for its Targeting for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-EBET-1055: A Technical Guide on its Role in STAT3 and SMAD Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-EBET-1055, the racemic mixture of the potent Bromodomain and Extra-Terminal (BET) protein degrader EBET-1055, has emerged as a significant modulator of key oncogenic signaling pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its role in the Signal Transducer and Activator of Transcription 3 (STAT3) and SMAD signaling cascades. As a proteolysis-targeting chimera (PROTAC), EBET-1055 is designed to induce the degradation of BET proteins, primarily BRD4, thereby impacting transcriptional programs crucial for cancer cell proliferation and the tumor microenvironment. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a critical role in the regulation of gene expression. Their involvement in the transcription of key oncogenes has made them attractive targets for cancer therapy. This compound is a novel BET degrader that has demonstrated potent anti-tumor activity, particularly in models of pancreatic ductal adenocarcinoma (PDAC). A crucial aspect of its anti-cancer effect lies in its ability to modulate the activity of cancer-associated fibroblasts (CAFs) and key signaling pathways, including STAT3 and SMAD.
The STAT3 pathway is a critical mediator of inflammatory responses and is often constitutively activated in cancer, promoting cell survival and proliferation. The SMAD pathway, primarily activated by the TGF-β superfamily, is involved in a wide range of cellular processes, including differentiation and fibrosis, and has a context-dependent role in cancer. This guide will explore the intricate role of this compound in these two interconnected signaling networks.
Mechanism of Action: Inhibition of STAT3 and SMAD Signaling
This compound, through its active enantiomer EBET-1055, functions as a BET protein degrader. It is a chimeric molecule composed of a BET inhibitor and a ligand for an E3 ubiquitin ligase, joined by a linker. This design facilitates the formation of a ternary complex between the BET protein (e.g., BRD4) and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.
The degradation of BRD4 has a direct impact on STAT3 and SMAD signaling. BRD proteins are known to interact with and regulate the activity of both STAT3 and SMAD3. By degrading BRD4, this compound disrupts these interactions, leading to a reduction in the phosphorylation and subsequent activation of key signaling molecules within these pathways.
Impact on STAT3 Signaling
STAT3 signaling is a key driver of the inflammatory cancer-associated fibroblast (iCAF) phenotype. This compound has been shown to inhibit STAT3 signaling by reducing the phosphorylation of STAT3 at tyrosine 705 (Y705). This inhibitory action is believed to stem from the disruption of the BRD4-STAT3 complex, which is crucial for the transcriptional activity of STAT3.
Impact on SMAD Signaling
The SMAD signaling pathway is central to the myofibroblastic CAF (myCAF) phenotype. This compound effectively curtails this pathway by decreasing the phosphorylation of SMAD2 at serines 465/467 (S465/467) and SMAD3 at serines 423/425 (S423/425)[1]. This effect is attributed to the inhibition of the interaction between BRD proteins and SMAD3[1].
Quantitative Data
The following table summarizes the key quantitative findings on the effect of EBET-1055 on cell signaling and viability.
| Parameter | Cell Line/System | Concentration/Conditions | Result | Reference |
| Phosphorylation Inhibition | Mouse CAFs | 1-100 nM; 24 h | Decreased phosphorylation of STAT3 (Y705), SMAD2 (S465/467), and SMAD3 (S423/425) | [1] |
| Cytokine Secretion Inhibition | Co-culture of mouse CAF and PC-3 or PC-42 cancer cells | 1 nM, 10 nM; 2 days | Inhibition of CAF-induced IL-6 and LIF secretion | [1] |
| Organoid Growth Inhibition | PC-3 and PC-42 organoids | Not specified | Highly potent inhibition of organoid growth |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound effect on the STAT3 signaling pathway.
Caption: this compound effect on the SMAD signaling pathway.
Caption: Western Blot experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on STAT3 and SMAD signaling.
Cell Culture and Treatment
-
Cell Lines: Mouse cancer-associated fibroblasts (CAFs) are a relevant cell line for studying the effects of this compound on the tumor microenvironment.
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: For experimental assays, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 1-100 nM) or vehicle control (e.g., DMSO). The cells are then incubated for the specified duration (e.g., 24 hours).
Western Blotting for Phosphorylated STAT3 and SMAD
This protocol is designed to detect the levels of phosphorylated STAT3 and SMAD proteins in cell lysates.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20).
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (Tyr705), phosphorylated SMAD2 (Ser465/467), phosphorylated SMAD3 (Ser423/425), and total STAT3/SMAD as loading controls.
-
After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative levels of phosphorylated proteins, normalized to the total protein levels.
Co-Immunoprecipitation for BRD4-STAT3/SMAD3 Interaction
This protocol is used to assess the interaction between BRD4 and STAT3 or SMAD3.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
The cell lysate is pre-cleared by incubating with protein A/G-agarose beads.
-
The pre-cleared lysate is then incubated overnight at 4°C with an antibody against BRD4 or an isotype control IgG.
-
Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for an additional 2-4 hours to capture the immune complexes.
-
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are analyzed by Western blotting as described above, using antibodies against STAT3 and SMAD3 to detect the co-immunoprecipitated proteins.
Reporter Gene Assay for STAT3 and SMAD Activity
This assay measures the transcriptional activity of STAT3 and SMAD.
-
Cell Transfection: Cells are transiently co-transfected with a reporter plasmid containing luciferase or another reporter gene under the control of a STAT3- or SMAD-responsive promoter, and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment and Lysis: After transfection, cells are treated with this compound. Following treatment, the cells are lysed using a reporter lysis buffer.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.
-
Data Analysis: The reporter luciferase activity is normalized to the control luciferase activity. The results are expressed as a fold change in reporter activity relative to the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer effects, at least in part, by modulating the STAT3 and SMAD signaling pathways. By inducing the degradation of BRD4, it effectively downregulates the phosphorylation and activity of key transcription factors in these pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in STAT3 and SMAD signaling, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to be a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of BET protein degraders in oncology.
References
A Technical Guide to Fundamental Research on BET Protein Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting BET Proteins for Degradation
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene expression.[][2] They play a key role in the transcription of oncogenes like c-MYC, making them attractive therapeutic targets in oncology and other diseases.[2][3] While small-molecule inhibitors of BET proteins, such as JQ1, have shown therapeutic promise, their efficacy can be limited by factors like the need for high sustained occupancy and potential for drug resistance.
An alternative and powerful strategy is the targeted degradation of BET proteins using Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it. This approach offers several advantages, including the potential for greater efficacy at lower doses, a more durable response, and the ability to overcome resistance mechanisms associated with inhibitors.[][2][4]
Mechanism of Action: The PROTAC-Induced Ternary Complex
BET-targeting PROTACs are designed with three key components: a ligand that binds to a BET protein (the protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] The fundamental mechanism of action involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[8][9]
The process unfolds as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to a BET protein (e.g., BRD4) and an E3 ubiquitin ligase (most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)).[][10][11][12] This brings the BET protein and the E3 ligase into close proximity, forming a "ternary complex".[][11]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BET protein. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated BET protein is now recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule, having catalyzed the process, is then released and can engage another BET protein and E3 ligase, acting catalytically.[8]
This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.
Visualization of the Mechanism of Action
Caption: Mechanism of BET protein degradation induced by a PROTAC.
Key Experimental Assays and Protocols
Characterizing the activity of a BET degrader requires a suite of biophysical, biochemical, and cell-based assays.
Binding Affinity Assays
These assays are crucial to confirm that the degrader binds to its intended targets: the BET bromodomain and the E3 ligase.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a common method to quantify binding in solution.
-
Principle : Measures the proximity between two molecules tagged with a donor (e.g., Terbium) and an acceptor (e.g., a fluorescent dye) fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor.
-
Protocol Outline (BRD4 Binding) :
-
Reagents : Recombinant His-tagged BRD4, biotinylated JQ1 (or other BET inhibitor ligand), Terbium-conjugated anti-His antibody (donor), and streptavidin-conjugated dye (acceptor).
-
Procedure : a. Incubate a fixed concentration of His-BRD4 and biotinylated ligand with varying concentrations of the BET degrader. b. Add the TR-FRET donor and acceptor antibodies. c. After incubation (e.g., 2 hours at room temperature), read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis : The ratio of acceptor to donor emission is plotted against the degrader concentration to determine the IC50 value, which can be converted to a binding affinity (Ki). A similar setup is used for E3 ligase binding (e.g., using a biotinylated thalidomide (B1683933) analog for CRBN).
-
Ternary Complex Formation Assays
Demonstrating the formation of the BET-Degrader-E3 ligase complex is fundamental.
Methodology: Surface Plasmon Resonance (SPR)
-
Principle : SPR detects changes in mass on a sensor chip surface. By immobilizing one component and flowing the others over it, association and dissociation kinetics can be measured.
-
Protocol Outline :
-
Immobilization : Covalently immobilize recombinant BRD4 onto a sensor chip.
-
Association : Inject a mixture of the BET degrader and the E3 ligase (e.g., VHL-ElonginB-ElonginC complex) at various concentrations over the chip surface.
-
Dissociation : Flow buffer over the chip to measure the dissociation of the complex.
-
Data Analysis : The resulting sensorgrams are fitted to kinetic models to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). Cooperative formation of the ternary complex is indicated by a stronger binding of the E3 ligase in the presence of the degrader.
-
Cellular Degradation Assays
These assays measure the primary pharmacological endpoint: the reduction of BET protein levels in cells.
Methodology: Western Blotting
-
Principle : A semi-quantitative immunoassay to detect specific proteins in a sample.
-
Protocol Outline :
-
Cell Treatment : Plate cells (e.g., a leukemia cell line like MV4;11 or a prostate cancer line like VCaP) and treat with a dose-response curve of the BET degrader for a set time (e.g., 4, 8, 16, or 24 hours).
-
Lysis : Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis : Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% milk or BSA) and probe with primary antibodies specific for BRD2, BRD3, and BRD4. A loading control antibody (e.g., GAPDH, β-Actin) is essential.
-
Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : Quantify band intensities using densitometry software. Normalize the BET protein signal to the loading control. Plot normalized intensity versus degrader concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).
-
Visualization of an Experimental Workflow
Caption: A typical experimental workflow for quantifying BET protein degradation.
Quantitative Data of Representative BET Degraders
The efficacy of BET degraders is defined by several key quantitative parameters. The table below summarizes data for some well-characterized BET degraders.
| Degrader | Warhead (BET Ligand) | E3 Ligase Recruited | Cell Line | Target | DC50 (nM) | Dmax (%) | Binding Affinity (BRD4, KD nM) |
| dBET1 | JQ1 | CRBN | MV4;11 (AML) | BRD4 | ~1.8 | >95% | ~90 |
| ARV-825 | OTX015 | CRBN | RS4;11 (ALL) | BRD4 | <1 | >90% | ~36 |
| MZ1 | JQ1 | VHL | HeLa | BRD4 | ~25 | ~90% | ~90 |
| ARV-771 | JQ1 analog | VHL | 22Rv1 (Prostate) | BRD4 | ~5 | >95% | Not Reported |
| BETd-260 | BETi-211 analog | CRBN | RS4;11 (ALL) | BRD4 | ~0.03 | >95% | ~1.3 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.[6][13]
Signaling Pathways Modulated by BET Degradation
By degrading BET proteins, particularly BRD4, these compounds disrupt key transcriptional programs essential for cancer cell proliferation and survival.
-
c-MYC Downregulation : BRD4 is a critical co-activator for the transcription of the MYC oncogene. Degradation of BRD4 leads to a rapid and profound suppression of c-MYC expression, which is a primary driver of the anti-proliferative effects of these degraders in many cancers.[4]
-
NF-κB Pathway Inhibition : BRD4 interacts with acetylated RelA, a key component of the NF-κB complex, to promote the transcription of pro-inflammatory and anti-apoptotic genes.[14] By degrading BRD4, BET degraders can effectively suppress NF-κB signaling, contributing to their anti-inflammatory and pro-apoptotic activity.[14]
-
Androgen Receptor (AR) Signaling : In prostate cancer, BRD4 co-activates the androgen receptor. BET degraders have been shown to not only suppress AR target gene expression but also to decrease the levels of the AR protein itself, providing a dual mechanism of action in castration-resistant prostate cancer (CRPC).[5][15]
Visualization of a Downstream Signaling Pathway
Caption: Key signaling pathways affected by the degradation of BRD4.
Conclusion
The development of BET protein degraders represents a significant advancement in targeted therapy. By converting inhibitors into degraders, researchers have created compounds with a distinct and often superior pharmacological profile. The fundamental research underpinning this field relies on a rigorous combination of biophysical, biochemical, and cellular assays to elucidate the mechanism of action and quantify the efficacy of these novel therapeutics. Understanding the intricate details of ternary complex formation, ubiquitination, and the downstream signaling consequences is paramount for the rational design of the next generation of protein degraders for cancer and other diseases.
References
- 2. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07971E [pubs.rsc.org]
- 3. A comprehensive review of BET-targeting PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for (Rac)-EBET-1055 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-EBET-1055 is the racemic mixture of EBET-1055, a potent Bromodomain and Extra-Terminal (BET) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of BET proteins, such as BRD4.[1] This mechanism disrupts key transcriptional programs involved in cancer cell proliferation and survival. This compound has demonstrated efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) by not only targeting cancer cells directly but also by modulating the activity of cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[2][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.
Mechanism of Action
This compound is a hetero-bifunctional molecule that simultaneously binds to a BET protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target BET protein.[1] The degradation of BET proteins, particularly BRD4, leads to the transcriptional downregulation of key oncogenes and signaling pathways. Notably, EBET-1055 has been shown to decrease the phosphorylation of STAT3 and SMAD proteins, which are crucial for inflammatory and fibrotic responses within the tumor microenvironment.[2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to BRD4 degradation and downstream effects.
Data Presentation
The following tables summarize the reported effects of EBET-1055 in cell culture experiments.
| Cell Line(s) | Treatment | Outcome | Reference |
| PC-3 and PC-42 co-cultured with mouse CAFs | 1 nM and 10 nM EBET-1055 for 2 days | Inhibition of CAF-induced IL-6 and LIF secretion | [2] |
| PC-3 or mouse CAFs | 0.1, 1, 10, 100 nM EBET-1055 for 24 hours | Decreased phosphorylation of STAT3 (Y705), SMAD2 (S465/467), and SMAD3 (S423/425) | [2] |
| HEK293 | EBET-1055 treatment | BRD4-BD1 degradation begins at 10 minutes and is saturated by 3 hours | [1] |
Experimental Protocols
General Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.[4]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubate for 48-72 hours.[5]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[4]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[5]
-
Protocol 2: Western Blot Analysis of BET Protein Degradation and Pathway Modulation
This protocol describes how to assess the degradation of BET proteins and the phosphorylation status of STAT3 and SMAD proteins following treatment with this compound.
Materials:
-
Treated and control cells from a 6-well plate format
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-p-STAT3 (Y705), anti-STAT3, anti-p-SMAD3 (S423/425), anti-SMAD3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with various concentrations of this compound (e.g., 1-100 nM) for 24 hours.[2]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Co-culture of Pancreatic Cancer Cells and Cancer-Associated Fibroblasts (CAFs)
This protocol provides a basic framework for establishing a co-culture system to study the effects of this compound on the interaction between cancer cells and CAFs.
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1)
-
Cancer-Associated Fibroblasts (CAFs)
-
Complete culture medium for both cell types
-
Transwell® inserts (e.g., 0.4 µm pore size) for indirect co-culture or standard multi-well plates for direct co-culture.
Procedure for Indirect Co-culture:
-
Seeding CAFs:
-
Seed CAFs in the bottom chamber of a multi-well plate and allow them to adhere overnight.[6]
-
-
Seeding Cancer Cells:
-
Seed pancreatic cancer cells onto the Transwell® insert in a separate plate.
-
-
Establishing Co-culture:
-
Once both cell types are adhered, transfer the Transwell® insert containing the cancer cells into the well with the CAFs.
-
The two cell types will share the culture medium but are physically separated.
-
Procedure for Direct Co-culture:
-
Seeding Cancer Cells:
-
Seed the pancreatic cancer cells first and allow them to adhere for 72 hours.[7]
-
-
Adding CAFs:
Treatment and Analysis:
-
Treatment:
-
Treat the co-cultures with this compound at desired concentrations (e.g., 1-10 nM) for 48 hours.[2]
-
-
Analysis:
-
Collect the conditioned medium to measure secreted factors like IL-6 and LIF using ELISA.[2]
-
Lyse the cells for Western blot analysis as described in Protocol 2.
-
For direct co-cultures, cells can be separated by fluorescence-activated cell sorting (FACS) if one cell type is fluorescently labeled, allowing for cell-type-specific analysis.[7]
-
Conclusion
This compound is a promising therapeutic agent that targets the BET family of proteins for degradation. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate its efficacy and mechanism of action in various cell culture models, including mono- and co-culture systems. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data for the evaluation of this compound.
References
- 1. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Tumor–Stromal Interactions in a Co-Culture Model of Human Pancreatic Adenocarcinoma Cells and Fibroblasts and Their Connection with Tumor Spread - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-EBET-1055 in Organoid Co-culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-EBET-1055 is a potent and specific bromodomain and extra-terminal (BET) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of BET proteins such as BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes, making them attractive targets in cancer therapy.[1] Notably, this compound has demonstrated efficacy in preclinical cancer models, including pancreatic ductal adenocarcinoma (PDAC), where it not only inhibits tumor cell growth but also modulates the tumor microenvironment by affecting cancer-associated fibroblasts (CAFs).[2]
Organoid co-culture models, which recapitulate the complex cellular interactions within the tumor microenvironment, are increasingly utilized for drug screening and mechanistic studies.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in cancer organoid and CAF co-culture models.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism: direct inhibition of cancer cell proliferation and modulation of the tumor-supportive stroma. As a BET degrader, it effectively reduces the levels of BET proteins, leading to the downregulation of key oncogenic transcription factors like c-MYC.[5]
In the context of the tumor microenvironment, this compound has been shown to modulate the activity of CAFs. Specifically, it inhibits the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Leukemia Inhibitory Factor (LIF) from CAFs when co-cultured with cancer cells. This is achieved, in part, by decreasing the phosphorylation of key signaling proteins, including STAT3 and SMADs (SMAD2 and SMAD3), which are involved in CAF activation and the promotion of an inflammatory and fibrotic microenvironment.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / Model | Concentration | Incubation Time | Observed Effect | Reference |
| Cytokine Inhibition | Mouse CAF and PC-3 or PC-42 cancer cell co-culture | 1 nM, 10 nM | 2 days | Inhibition of CAF-induced IL-6 and LIF secretion | MedChemExpress |
| Protein Phosphorylation | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | 24 hours | Decreased phosphorylation of STAT3 (Y705), SMAD2 (S465/467), and SMAD3 (S423/425) | MedChemExpress |
Table 2: Comparative IC50 Values of BET Inhibitors and Degraders in Pancreatic Cancer Models
| Compound | Model | IC50 Value | Reference |
| CFT-2718 (BET degrader) | PNX-001 (Pancreatic) | 6.3 nM | [6] |
| Dinaciclib (BET inhibitor) | PNX-001 (Pancreatic) | >100 nM | [6] |
| JQ1 (BET inhibitor) | PDAC-derived organoids (MYC-high) | Varies | [7] |
| NHWD-870 (BET inhibitor) | PDAC-derived organoids (MYC-high) | Varies (more potent than JQ1) | [7] |
| BETd-260/ZBC260 (BET degrader) | RS4;11 (Leukemia) | 51 pM | [1] |
Note: Specific IC50 values for this compound in various organoid models are not yet widely published. The data for other BET inhibitors and degraders are provided for comparative purposes.
Experimental Protocols
Protocol 1: Establishment of Cancer Organoid and Cancer-Associated Fibroblast (CAF) Co-culture
This protocol outlines the steps for establishing a 3D co-culture of cancer organoids and CAFs, a model system to study the effects of this compound on tumor-stroma interactions.
Materials:
-
Patient-derived tumor tissue or cancer cell lines
-
Cancer-associated fibroblasts (primary or cell line)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to the cancer type)
-
CAF culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
General cell culture reagents and equipment
Procedure:
-
Organoid Culture:
-
Establish and maintain cancer organoids from patient tissue or cell lines according to standard protocols.
-
Prior to co-culture, dissociate organoids into small fragments or single cells using enzymatic digestion (e.g., TrypLE) and mechanical disruption.
-
-
CAF Culture:
-
Culture CAFs in their recommended medium.
-
Harvest CAFs using trypsin and resuspend in CAF culture medium.
-
-
Co-culture Seeding:
-
On ice, mix the dissociated organoids and CAFs at a desired ratio (e.g., 1:1 or 1:10 organoid cells to CAFs) in cold basement membrane matrix.
-
Dispense 50 µL of the cell-matrix mixture as a dome in the center of each well of a pre-warmed 96-well plate.
-
Incubate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
Gently add 100 µL of co-culture medium (a 1:1 mixture of organoid and CAF medium, or an optimized formulation) to each well.
-
-
Culture Maintenance:
-
Culture the co-culture plates at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 2: Treatment with this compound and Viability Assessment
This protocol describes how to treat the organoid-CAF co-cultures with this compound and assess cell viability.
Materials:
-
Established organoid-CAF co-cultures (from Protocol 1)
-
This compound stock solution
-
Co-culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Drug Preparation:
-
Prepare a serial dilution of this compound in co-culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO).
-
-
Treatment:
-
After 3-4 days of co-culture, carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 72 hours).
-
-
Viability Assay:
-
Perform a 3D cell viability assay according to the manufacturer's instructions.
-
Briefly, add the viability reagent to each well, incubate, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Analysis of Cytokine Secretion
This protocol details the quantification of IL-6 and LIF in the co-culture supernatant following treatment with this compound.
Materials:
-
Supernatant from treated organoid-CAF co-cultures
-
Human or mouse IL-6 and LIF ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the end of the treatment period (e.g., 48 hours), carefully collect the supernatant from each well without disturbing the organoids.
-
Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
-
-
ELISA:
-
Data Analysis:
-
Calculate the concentration of each cytokine based on the standard curve.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle control.
-
Protocol 4: Western Blot Analysis of Protein Phosphorylation
This protocol describes the analysis of STAT3 and SMAD2/3 phosphorylation in the co-cultures.
Materials:
-
Treated organoid-CAF co-cultures
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-pSTAT3, anti-STAT3, anti-pSMAD2/3, anti-SMAD2/3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
Carefully remove the medium and wash the co-cultures with cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cell lysate and collect it in a microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and antibody incubations according to standard western blot protocols.
-
-
Imaging and Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).
-
Protocol 5: Immunofluorescence Staining
This protocol allows for the visualization of phosphorylated STAT3 and SMAD3 within the 3D co-culture structure.
Materials:
-
Treated organoid-CAF co-cultures in chamber slides or imaging plates
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-pSTAT3, anti-pSMAD3)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix the co-cultures with 4% PFA, followed by permeabilization with Triton X-100.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
Mandatory Visualization
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of a BET protein degrader via a CEACAM6-targeted antibody-drug conjugate inhibits tumour growth in pancreatic cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer organoid co-culture model system: Novel approach to guide precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic Cancer Organoids for Determining Sensitivity to Bromodomain and Extra-Terminal Inhibitors (BETi) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. bmgrp.com [bmgrp.com]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. stemcell.com [stemcell.com]
Application Notes and Protocols for (Rac)-EBET-1055 in In Vitro Pancreatic Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-EBET-1055 , the racemic mixture of the potent bromodomain and extra-terminal (BET) protein degrader EBET-1055, has emerged as a promising agent in preclinical studies of pancreatic ductal adenocarcinoma (PDAC). As a proteolysis-targeting chimera (PROTAC), it functions by inducing the degradation of BET proteins, such as BRD2 and BRD4, thereby impacting key signaling pathways involved in cancer progression and the tumor microenvironment.[1][2]
These application notes provide a comprehensive guide for the in vitro use of this compound in pancreatic cancer research, detailing recommended dosages, experimental protocols, and the underlying mechanism of action.
Data Presentation: Quantitative Summary
The following tables summarize the reported effective dosages of EBET-1055 in various in vitro models of pancreatic cancer. These concentrations can serve as a starting point for designing experiments with this compound.
Table 1: Effective Concentrations of EBET-1055 in Pancreatic Cancer Models
| Application | Cell/Culture System | Concentration Range | Incubation Time | Outcome | Reference |
| Inhibition of Cancer-Associated Fibroblast (CAF) Activity | Co-culture of mouse CAFs and PC-3 or PC-42 cancer cells | 1 nM, 10 nM | 48 hours (2 days) | Inhibition of CAF-induced IL-6 and LIF secretion.[3][4] | Nakazawa Y, et al. 2024 |
| Inhibition of Pro-Fibrotic and Pro-Inflammatory Signaling | Mouse fibrotic kidneys (surrogate for CAF modulation) | 1 - 100 nM | 24 hours | Inhibition of BRD protein interaction with STAT3 and SMAD3; reduced phosphorylation of SMAD3 and STAT3.[3][4] | Nakazawa Y, et al. 2024 |
| Analysis of Downstream Signaling Pathways | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | 24 hours | Decreased phosphorylation of STAT3Y705, SMAD2S465/467, and SMAD3S423/425.[2][4] | Nakazawa Y, et al. 2024 |
| Growth Inhibition in Patient-Derived Organoids | PDAC organoids (PC-3 and PC-42) | Not specified | Not specified | Potent growth inhibition, particularly in chemotherapy-resistant organoids.[2] | Nakazawa Y, et al. 2024 |
Mechanism of Action: Signaling Pathway
This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of BET proteins. This degradation disrupts the transcription of key oncogenes and inflammatory mediators. A primary mechanism in the context of the pancreatic tumor microenvironment involves the suppression of signaling pathways mediated by STAT3 and SMAD3 in cancer-associated fibroblasts (CAFs), leading to a reduction in their pro-tumorigenic activity.[2][3][4]
Caption: Mechanism of this compound action.
Experimental Protocols
The following are detailed protocols for key experiments, adapted for the use of this compound with pancreatic cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1).
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from viability assays) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting
This protocol is for analyzing changes in protein expression and phosphorylation (e.g., p-STAT3, p-SMAD3) following treatment with this compound.
Materials:
-
Pancreatic cancer cells or CAFs
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-SMAD3, anti-SMAD3, anti-BRD4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentrations (e.g., 1-100 nM) for 24 hours.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
These protocols provide a solid foundation for investigating the in vitro efficacy and mechanism of action of this compound in pancreatic cancer. Researchers should optimize cell densities, drug concentrations, and incubation times for their specific cell lines and experimental conditions.
References
Application of (Rac)-EBET-1055 in Cancer-Associated Fibroblast (CAF) Modulation Assays
Application Notes for Researchers
(Rac)-EBET-1055, the racemic mixture of the potent BET protein degrader EBET-1055, presents a significant tool for researchers investigating the tumor microenvironment, particularly the role of Cancer-Associated Fibroblasts (CAFs). This compound has demonstrated the ability to modulate CAF activity, offering a promising avenue for therapeutic intervention in cancers with a prominent stromal component, such as pancreatic ductal adenocarcinoma (PDAC)[1][2][3][4].
EBET-1055 functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of Bromodomain and Extra-Terminal (BET) proteins, including BRD2 and BRD4[5]. This mechanism of action disrupts key signaling pathways within CAFs that are crucial for their pro-tumorigenic functions. Specifically, this compound has been shown to inhibit the phosphorylation of SMAD3 and STAT3, key mediators of the myofibroblastic CAF (myCAF) and inflammatory CAF (iCAF) phenotypes, respectively[1][2]. By downregulating these pathways, this compound can effectively reprogram CAFs, mitigating their inflammatory and fibrotic activities.
Key applications of this compound in CAF modulation assays include:
-
Inhibition of Pro-inflammatory Cytokine Secretion: this compound has been observed to reduce the secretion of key inflammatory cytokines such as Interleukin-6 (IL-6) and Leukemia Inhibitory Factor (LIF) from CAFs when co-cultured with cancer cells[1][2]. This makes it a valuable tool for studying the inflammatory crosstalk between CAFs and tumor cells.
-
Suppression of Fibrotic Activity: Through the inhibition of SMAD signaling, this compound can be utilized to investigate and potentially block the fibrotic activity of myCAFs, which contribute to the dense desmoplastic stroma characteristic of many solid tumors[1][2].
-
Modulation of CAF-Induced Tumor Cell Invasion: By altering the secretome and extracellular matrix remodeling capabilities of CAFs, this compound can be employed in invasion assays to assess its impact on CAF-supported cancer cell migration and metastasis[6].
-
Investigation of Bystander Effects in Co-culture Models: Studies have shown that BET protein degraders can exert bystander effects, where the ADC-delivered payload can diffuse from target cancer cells to affect neighboring CAFs[2][5]. This compound is therefore suitable for use in complex 2D and 3D co-culture and organoid models to study these microenvironmental interactions[1][2][4].
Quantitative Data Summary
The following tables summarize the reported quantitative data for the application of EBET-1055 in CAF modulation assays.
Table 1: Effective Concentrations of EBET-1055 in In Vitro CAF Modulation Assays
| Assay Type | Cell Type | Concentration Range | Observed Effect | Reference |
| Inhibition of SMAD3 and STAT3 phosphorylation | Mouse fibrotic kidneys | 1-100 nM | Reduced phosphorylation levels | [1] |
| Inhibition of IL-6 and LIF secretion | Mouse CAF and PC-3 or PC-42 cancer cell co-culture | 1 nM, 10 nM | Inhibition of CAF-induced cytokine secretion | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Cancer-Associated Fibroblasts (CAFs)
This protocol outlines the general steps for isolating and culturing CAFs from fresh tumor tissue, adapted from established methodologies[7].
Materials:
-
Fresh tumor tissue
-
Culture medium: RPMI 1640 with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin
-
Wash buffer: 1x PBS with 100 units/mL penicillin and 100 µg/mL streptomycin
-
Collagenase solution (e.g., 1 mg/mL)
-
DNase I solution (e.g., 100 U/mL)
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque or similar density gradient medium
-
Fibroblast growth medium (e.g., DMEM/F-12 with 20% FBS, 1% Penicillin-Streptomycin, and basic fibroblast growth factor)
-
Trypsin-EDTA
Procedure:
-
Mechanically mince the fresh tumor tissue into small pieces (1-2 mm³).
-
Digest the minced tissue with collagenase and DNase I solution in culture medium for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
(Optional) To remove red blood cells and dead cells, layer the cell suspension over Ficoll-Paque and centrifuge. Collect the mononuclear cell layer.
-
Wash the cells with wash buffer and resuspend in fibroblast growth medium.
-
Plate the cells in a culture flask and incubate at 37°C in a 5% CO₂ incubator.
-
After 24-48 hours, remove non-adherent cells by washing with PBS. Adherent cells will be predominantly fibroblasts.
-
Culture the adherent cells, changing the medium every 2-3 days.
-
When confluent, subculture the CAFs using Trypsin-EDTA. Purity can be assessed by morphology and expression of CAF markers like α-SMA, FAP, and PDGFRα[5].
Protocol 2: CAF and Cancer Cell Co-culture Assay for Cytokine Secretion
This protocol describes a co-culture experiment to assess the effect of this compound on CAF-induced cytokine secretion.
Materials:
-
Cultured CAFs (from Protocol 1)
-
Cancer cell line (e.g., pancreatic, colorectal)
-
This compound (solubilized in a suitable solvent like DMSO)
-
Culture medium
-
96-well plates
-
ELISA or Luminex-based assay kits for IL-6 and LIF
Procedure:
-
Seed CAFs into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
The next day, add cancer cells to the wells containing CAFs at a specific ratio (e.g., 1:1). Include control wells with CAFs only and cancer cells only.
-
Treat the co-cultures with a dose range of this compound (e.g., 0.1 nM to 100 nM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the conditioned medium from each well.
-
Analyze the levels of secreted IL-6 and LIF in the conditioned medium using an appropriate immunoassay (ELISA or Luminex) according to the manufacturer's instructions.
-
Normalize the cytokine levels to the cell number or total protein content in each well.
Protocol 3: Western Blot Analysis of SMAD and STAT3 Phosphorylation
This protocol details the steps to measure the effect of this compound on key signaling pathways in CAFs.
Materials:
-
Cultured CAFs
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD3, anti-total-SMAD3, anti-phospho-STAT3, anti-total-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed CAFs in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound induces BET protein degradation, inhibiting SMAD and STAT3 signaling in CAFs.
Caption: Workflow for assessing this compound's effect on CAF-cancer cell interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 4. glpbio.cn [glpbio.cn]
- 5. Broad-Spectrum Efficacy of CEACAM6-Targeted Antibody–Drug Conjugate with BET Protein Degrader in Colorectal, Lung, and Breast Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of cancer-associated-fibroblasts (CAF) disrupts oncogenic signaling in pancreatic cancer cells and promotes its regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to establish cancer-associated fibroblasts from surgically resected tissues and generate senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-EBET-1055 in BET Protein Degradation Analysis
For Researchers, Scientists, and Drug Development Professionals
(Rac)-EBET-1055 is a potent Bromodomain and Extra-Terminal (BET) protein degrader designed for targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), it induces the degradation of BET family proteins, including BRD2, BRD3, and BRD4, which are crucial epigenetic readers involved in transcriptional regulation. Misregulation of these proteins is implicated in various diseases, including cancer. This document provides a detailed protocol for utilizing this compound to induce BET protein degradation and its subsequent analysis via Western blot.
This compound is the racemate of EBET-1055, a molecule that has demonstrated effective inhibition of pancreatic ductal adenocarcinoma (PDAC) growth and modulation of cancer-associated fibroblasts.[1][2] It functions by linking a BET inhibitor to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to specifically target and eliminate BET proteins.[3][4] This degradation leads to downstream effects, including the downregulation of oncogenes like c-Myc.[3][5]
Signaling Pathway of this compound-Mediated BET Protein Degradation
The mechanism of action for this compound involves the formation of a ternary complex between the BET protein, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity facilitates the transfer of ubiquitin molecules to the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins disrupts their function in transcriptional regulation, affecting pathways involving STAT3 and SMAD signaling.[1]
Caption: Mechanism of this compound induced BET protein degradation.
Experimental Protocol: Western Blot Analysis of BET Protein Degradation
This protocol outlines the steps to assess the degradation of BET proteins in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Lines: Human cancer cell lines expressing BET proteins (e.g., THP-1, MDA-MB-231, HeLa, HepG2, RS4;11).[3][6][7]
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), a non-degrading BET inhibitor (e.g., JQ1) as a negative control.[3]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM).
-
Proteasome Inhibitor (Optional): MG-132 for mechanistic studies.[6]
-
Phosphate Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE Gels: Appropriate percentage for resolving BET proteins.
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibodies:
-
Anti-BRD2
-
Anti-BRD3
-
Anti-BRD4[1]
-
Anti-c-Myc
-
Anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Digital imager or X-ray film.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Detailed Procedure
-
Cell Seeding and Culture:
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium. A dose-response experiment is recommended to determine the optimal concentration.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours).[3][5]
-
Include a DMSO vehicle control and a non-degrading BET inhibitor as negative controls.
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor like MG-132 for 1-4 hours before adding this compound to confirm proteasome-dependent degradation.[6]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[6]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[3][6]
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[3]
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-Myc, or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Imaging:
-
Add the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[6]
-
Normalize the band intensity of the target protein (BRD2, BRD3, BRD4) to the corresponding loading control (GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured format. The following tables provide examples of how to present dose-response and time-course data for BET protein degradation induced by this compound.
Table 1: Dose-Response of this compound on BET Protein Levels
| Treatment Concentration (nM) | % BRD2 Degradation | % BRD3 Degradation | % BRD4 Degradation |
|---|---|---|---|
| 0 (Vehicle) | 0 | 0 | 0 |
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Cells were treated for 24 hours. Degradation is calculated relative to the vehicle control and normalized to a loading control.
Table 2: Time-Course of BET Protein Degradation by this compound
| Treatment Time (hours) | % BRD2 Degradation | % BRD3 Degradation | % BRD4 Degradation |
|---|---|---|---|
| 0 | 0 | 0 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 16 | |||
| 24 |
Cells were treated with a fixed concentration of this compound (e.g., 100 nM). Degradation is calculated relative to the 0-hour time point and normalized to a loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. benchchem.com [benchchem.com]
- 4. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Assessing (Rac)-EBET-1055 Efficacy in PDAC Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of (Rac)-EBET-1055, a Bromodomain and Extra-Terminal (BET) protein degrader, in preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC). The following protocols are designed to deliver robust and reproducible data for advancing the understanding of this compound's therapeutic potential.
Introduction to this compound
This compound is a potent BET protein degrader that has demonstrated significant anti-tumor activity in PDAC models[1][2][3]. As a proteolysis-targeting chimera (PROTAC), it functions by inducing the degradation of BET proteins, which are critical regulators of gene expression involved in cancer cell proliferation and survival. Furthermore, this compound has been shown to modulate the activity of cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment in PDAC[1][2][3].
I. In Vitro Efficacy Assessment
A multi-faceted in vitro approach is crucial to characterize the direct effects of this compound on PDAC cells.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate PDAC cell lines (e.g., PANC-1, MIA PaCa-2, Capan-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight[4].
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C[5].
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 1: Example Data Presentation for Cell Viability Assays
| PDAC Cell Line | This compound IC50 (nM) at 72h |
| PANC-1 | Data to be filled from experiment |
| MIA PaCa-2 | Data to be filled from experiment |
| Capan-2 | Data to be filled from experiment |
Apoptosis Detection Assays
Determining the induction of apoptosis is key to understanding the mechanism of action of this compound.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat PDAC cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature[6].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Table 2: Example Data Presentation for Apoptosis Assays
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data |
| This compound (2x IC50) | Data | Data | Data | Data |
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Treat PDAC cells in a 96-well plate with this compound.
-
Reagent Addition: Add a luminogenic substrate for caspase-3 and -7.
-
Signal Measurement: Measure luminescence using a plate reader after a 1-hour incubation.
-
Data Analysis: Normalize the luminescence signal to the number of cells.
3D In Vitro Models: Organoids and Spheroids
Three-dimensional models more closely mimic the in vivo tumor microenvironment and are crucial for evaluating drug efficacy[7][8][9].
Protocol 4: PDAC Organoid Efficacy Assay
-
Organoid Culture: Establish patient-derived or cell line-derived PDAC organoids in Matrigel.
-
Compound Treatment: Treat the organoids with a range of this compound concentrations.
-
Viability Assessment: Assess organoid viability using a cell viability assay (e.g., CellTiter-Glo 3D).
-
Imaging: Image the organoids to observe morphological changes and size reduction.
II. In Vivo Efficacy Assessment
In vivo models are essential for evaluating the systemic efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Xenograft Models
Protocol 5: Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This is a standard initial in vivo model to assess anti-tumor activity.
-
Cell Implantation: Subcutaneously inject PDAC cells (e.g., PANC-1, 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG)[10][11].
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Efficacy Readouts: Monitor tumor volume, body weight, and overall animal health. At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Table 3: Example Data Presentation for In Vivo Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | Data | N/A | Data |
| This compound (Dose 1) | Data | Data | Data |
| This compound (Dose 2) | Data | Data | Data |
Protocol 6: Orthotopic Xenograft Model
This model better recapitulates the tumor microenvironment of pancreatic cancer[12][13].
-
Surgical Implantation: Surgically implant PDAC cells or patient-derived tumor fragments into the pancreas of immunocompromised mice[13][14].
-
Tumor Monitoring: Monitor tumor growth using in vivo imaging (e.g., bioluminescence or ultrasound).
-
Treatment and Efficacy Assessment: Follow the treatment and monitoring protocols as described for the subcutaneous model. Additionally, assess for metastasis to distant organs such as the liver and lungs[15][16].
Assessment of Metastasis
Pancreatic cancer is characterized by early metastatic dissemination[17].
Protocol 7: Evaluation of Metastasis
-
Tissue Collection: At the end of the in vivo study, collect primary tumors and potential metastatic sites (liver, lungs, peritoneum).
-
Histological Analysis: Perform H&E staining to identify metastatic lesions.
-
Immunohistochemistry (IHC): Use human-specific markers (e.g., human mitochondrial antigen) to confirm the origin of metastatic cells.
-
Quantitative Analysis: Quantify the number and size of metastatic nodules[18].
III. Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound induced BET protein degradation.
Caption: Workflow for in vitro efficacy assessment of this compound.
Caption: Workflow for in vivo efficacy assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.cn [glpbio.cn]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assay [bio-protocol.org]
- 6. arcegen.com [arcegen.com]
- 7. Assessing Drug Efficacy in a Miniaturized Pancreatic Cancer In Vitro 3D Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 12. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Orthotopic Pancreatic Tumor Mouse Models of Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pre-clinical Models of Metastasis in Pancreatic Cancer [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (Rac)-EBET-1055
Disclaimer: The specific synthesis protocol for (Rac)-EBET-1055 is detailed in patent WO/2024/043319 (Example 122). As the full text of this patent is not publicly available at the time of this writing, the following application notes and protocols describe a representative, multi-step synthesis of a this compound-like molecule based on the known components of BET PROTAC degraders. This generalized procedure is intended for research and educational purposes to illustrate the key chemical transformations involved in the synthesis of such molecules. Actual reaction conditions, yields, and purification methods for the specific synthesis of this compound may differ.
Introduction
This compound is the racemic form of EBET-1055, a potent Bromodomain and Extra-Terminal domain (BET) protein degrader. As a Proteolysis Targeting Chimera (PROTAC), it is a heterobifunctional molecule designed to recruit BET proteins to the E3 ubiquitin ligase machinery, leading to their ubiquitination and subsequent degradation by the proteasome. EBET-1055 is composed of a BET inhibitor moiety, a linker, and a ligand for the Cereblon (CRBN) E3 ligase. This document provides a detailed, representative protocol for the synthesis of a this compound-like compound for research applications.
Principle of the Synthesis
The synthesis of a this compound-like molecule is a multi-step process that involves the synthesis of three key building blocks, followed by their sequential coupling. The general workflow is as follows:
-
Synthesis of the BET inhibitor moiety with a linker attachment point.
-
Synthesis of the CRBN E3 ligase ligand with a linker attachment point.
-
Synthesis of a suitable linker.
-
Coupling of the linker to the BET inhibitor moiety.
-
Coupling of the linker-BET inhibitor intermediate with the CRBN ligand to yield the final PROTAC molecule.
Experimental Protocols
Step 1: Synthesis of a Functionalized BET Inhibitor Moiety
This protocol describes the synthesis of a generic BET inhibitor with an amine-functionalized linker attachment point.
Protocol:
-
Starting Materials: Commercially available starting materials for a suitable BET inhibitor core (e.g., a derivative of JQ1).
-
Procedure:
-
Dissolve the BET inhibitor precursor (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a Boc-protected amino-alkylating agent (e.g., Boc-aminoethyl bromide) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Treat the purified Boc-protected intermediate with a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine-functionalized BET inhibitor as a salt.
-
Step 2: Synthesis of a Functionalized CRBN Ligand
This protocol describes the synthesis of a generic CRBN ligand (a thalidomide (B1683933) derivative) with a carboxylic acid functional group for linker attachment.
Protocol:
-
Starting Materials: Commercially available 2,6-dioxopiperidin-3-amine hydrochloride.
-
Procedure:
-
Suspend 2,6-dioxopiperidin-3-amine hydrochloride (1.0 eq) in a suitable solvent like DMF.
-
Add a cyclic anhydride (B1165640) (e.g., glutaric anhydride) (1.1 eq) and a base such as triethylamine (B128534) (TEA) (2.2 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting carboxylic acid-functionalized CRBN ligand is often used in the next step without further purification.
-
Step 3: Coupling of the Linker to the BET Inhibitor
This protocol describes the amide bond formation between the amine-functionalized BET inhibitor and a suitable linker.
Protocol:
-
Starting Materials: Amine-functionalized BET inhibitor, a suitable di-functional linker (e.g., a polyethylene (B3416737) glycol (PEG) derivative with a terminal carboxylic acid and a protected amine), and peptide coupling reagents.
-
Procedure:
-
Dissolve the linker (1.0 eq) in DMF.
-
Add a peptide coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized BET inhibitor (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the product by flash column chromatography.
-
Deprotect the terminal amine on the linker to prepare for the final coupling step.
-
Step 4: Final Coupling to Yield the this compound-like Molecule
This protocol describes the final amide bond formation between the linker-BET inhibitor intermediate and the CRBN ligand.
Protocol:
-
Starting Materials: Linker-BET inhibitor intermediate with a terminal amine, carboxylic acid-functionalized CRBN ligand, and peptide coupling reagents.
-
Procedure:
-
Dissolve the carboxylic acid-functionalized CRBN ligand (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the linker-BET inhibitor intermediate (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final this compound-like product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of a this compound-like Molecule
| Step | Compound | Starting Material (SM) | Molar Ratio (vs. SM) | Reagents | Solvent | Typical Yield (%) |
| 1 | Amine-functionalized BET Inhibitor | BET Inhibitor Precursor | 1.0 | Boc-aminoethyl bromide (1.2 eq), DIPEA (2.0 eq); HCl/Dioxane | DMF, DCM | 60-70 (over 2 steps) |
| 2 | Carboxylic acid-functionalized CRBN Ligand | 2,6-dioxopiperidin-3-amine HCl | 1.0 | Glutaric anhydride (1.1 eq), TEA (2.2 eq) | DMF | >90 |
| 3 | Linker-BET Inhibitor Intermediate | Amine-functionalized BET Inhibitor | 1.0 | PEG-linker-COOH (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq) | DMF | 50-60 |
| 4 | This compound-like PROTAC | Linker-BET Inhibitor Intermediate | 1.0 | CRBN Ligand-COOH (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq) | DMF | 30-40 |
Visualizations
Caption: Representative synthetic workflow for a this compound-like molecule.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Application Notes and Protocols for Studying the (Rac)-EBET-1055 Bystander Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-EBET-1055 is a potent Bromodomain and Extra-Terminal (BET) protein degrader showing promise in cancer therapy, particularly in pancreatic ductal adenocarcinoma (PDAC).[1] This document provides a detailed experimental framework to investigate the bystander effect of this compound, a phenomenon where non-targeted cancer cells are affected by signals from drug-targeted cells.[2] Understanding this effect is crucial for optimizing therapeutic strategies, especially in heterogeneous tumors.[3] The following protocols outline in vitro methodologies, including co-culture and conditioned medium assays, to elucidate and quantify the bystander effects mediated by this compound.
Introduction to the Bystander Effect
The bystander effect in cancer therapy describes the ability of a therapeutic agent to affect not only the cells it directly targets but also neighboring, non-targeted cells.[4] This phenomenon can be mediated by various mechanisms, including the secretion of soluble factors from the targeted cells, direct cell-to-cell communication through gap junctions, and the release of cytotoxic agents.[5][6] For agents like this compound, which acts as a PROTAC degrader to eliminate BET proteins, the bystander effect could be triggered by the release of pro-apoptotic signals or inflammatory cytokines from the targeted cancer cells.[1][7]
Proposed Signaling Pathway for this compound Bystander Effect
This compound, as a BET degrader, is known to downregulate the expression of key oncogenes like c-MYC and modulate inflammatory responses.[7][8] We hypothesize that its bystander effect is initiated when this compound-treated "donor" cancer cells undergo apoptosis and release signaling molecules into the tumor microenvironment. These signals may include inflammatory cytokines (e.g., TNF-α) and damage-associated molecular patterns (DAMPs). Neighboring "bystander" cancer cells, upon receiving these signals, may activate stress-related signaling pathways such as MAPK and NF-κB, leading to growth inhibition or apoptosis.[9][10][11]
Caption: Proposed signaling pathway for the this compound bystander effect.
Experimental Design and Protocols
Two primary in vitro methods are proposed to investigate the bystander effect of this compound: a direct co-culture assay and a conditioned medium transfer assay.[3][12]
Experimental Workflow
The overall workflow for assessing the bystander effect is depicted below.
Caption: General workflow for in vitro assessment of the bystander effect.
Protocol 1: Direct Co-Culture Bystander Effect Assay
This assay directly measures the effect of this compound on bystander cells when cultured together with sensitive "donor" cells.[13]
1. Cell Lines and Labeling:
-
Donor Cell Line: A cancer cell line sensitive to this compound (e.g., a PDAC cell line such as Panc-1).
-
Bystander Cell Line: A cancer cell line with lower sensitivity to this compound, or the same cell line engineered to be distinguishable. To differentiate from the donor cells, this line should be stably transfected with a fluorescent protein (e.g., GFP).[14]
2. Procedure: a. Seed the donor and fluorescently labeled bystander cells in a 96-well plate at a defined ratio (e.g., 1:1).[13] b. As controls, seed each cell line in monoculture. c. Allow cells to adhere overnight. d. Treat the co-cultures and monocultures with a serial dilution of this compound or a vehicle control (e.g., DMSO). The concentration range should be chosen to be cytotoxic to the donor cells while having a minimal direct effect on the bystander cells in monoculture. e. Incubate the plates for 48-72 hours. f. Analyze the plates using a high-content imaging system or flow cytometry to quantify the viability of the bystander (GFP-positive) cells.[15]
3. Data Analysis:
-
Quantify the percentage of viable bystander cells in the drug-treated co-cultures compared to the vehicle-treated co-cultures. A significant decrease in the viability of bystander cells in the presence of treated donor cells indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by soluble factors secreted by the donor cells.[3]
1. Preparation of Conditioned Medium: a. Seed the donor cells in a T-75 flask and grow to 70-80% confluency. b. Treat the cells with a cytotoxic concentration of this compound or a vehicle control for 48 hours. c. Collect the culture supernatant. d. Centrifuge the supernatant at 500 x g for 10 minutes to pellet any detached cells and debris. e. Filter the supernatant through a 0.22 µm filter to sterilize it. This is the "conditioned medium".[12]
2. Procedure: a. Seed the bystander cells in a 96-well plate and allow them to adhere overnight. b. Remove the existing medium and replace it with the conditioned medium (or control medium from vehicle-treated cells). c. Incubate for 48-72 hours. d. Assess the viability of the bystander cells using a standard assay such as MTT or CellTiter-Glo®.[16]
3. Data Analysis:
-
Compare the viability of bystander cells treated with conditioned medium from drug-treated donor cells to those treated with medium from vehicle-treated cells. A significant reduction in viability suggests the bystander effect is mediated by secreted factors.[12]
Key Supporting Assays
1. Cell Viability and Proliferation Assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[16]
-
Flow Cytometry with Viability Dyes: Use of dyes like Propidium Iodide (PI) or DAPI to distinguish live from dead cells.[12]
-
Cell Proliferation Assays: Assays such as BrdU incorporation or Ki67 staining can provide insights into the anti-proliferative effects on bystander cells.[17]
2. Apoptosis Assays:
-
Annexin V/PI Staining: Detects early and late apoptosis in bystander cells via flow cytometry.[17]
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7) as a marker of apoptosis.
3. Western Blot Analysis:
-
Probe for key proteins in the hypothesized signaling pathways in the bystander cells, such as phosphorylated forms of MAPK pathway components (ERK, JNK, p38) and key proteins in the NF-κB pathway.[10]
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Viability of Bystander Cells in Co-Culture Assay
| This compound Conc. (nM) | % Viability of Bystander Cells (Monoculture) | % Viability of Bystander Cells (Co-culture with Donor Cells) |
| Vehicle Control | 100 ± 5.2 | 98 ± 4.8 |
| 1 | 97 ± 6.1 | 85 ± 5.5 |
| 10 | 95 ± 5.8 | 65 ± 6.2 |
| 100 | 88 ± 7.3 | 40 ± 5.9 |
Table 2: Viability of Bystander Cells in Conditioned Medium Assay
| Conditioned Medium Source | % Viability of Bystander Cells |
| Vehicle-Treated Donor Cells | 100 ± 4.5 |
| This compound-Treated Donor Cells | 55 ± 6.8 |
Table 3: Apoptosis in Bystander Cells (Co-Culture)
| Treatment Group | % Annexin V Positive Bystander Cells |
| Vehicle Control Co-Culture | 5 ± 1.2 |
| This compound Co-Culture | 35 ± 4.1 |
Conclusion
The provided protocols offer a comprehensive approach to characterizing the bystander effect of this compound. By employing both co-culture and conditioned medium assays, researchers can determine the existence and nature of the bystander effect. Further analysis of cell viability, apoptosis, and underlying signaling pathways will provide a deeper understanding of the mechanism of action of this compound and inform its clinical development.
References
- 1. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. agilent.com [agilent.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Radiation-induced bystander signalling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Frontiers | Radiation-induced bystander effect and its clinical implications [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 16. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring (Rac)-EBET-1055 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-EBET-1055 is the racemic mixture of EBET-1055, a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins.[1] As a pan-BET inhibitor, it targets BRD2, BRD3, and BRD4, which are critical epigenetic readers involved in the regulation of gene transcription. By hijacking the ubiquitin-proteasome system, this compound offers a powerful approach to eliminate BET proteins, leading to the suppression of key oncogenes such as c-MYC and modulation of anti-apoptotic proteins like BCL2.[2][3] This document provides detailed protocols for cellular assays to quantify the activity of this compound, presenting its effects on cell viability, apoptosis, and target protein degradation.
Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to a BET protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins disrupts their role in transcriptional activation, leading to the downregulation of key target genes involved in cell proliferation and survival, such as c-MYC and BCL2.[2][3]
Caption: Mechanism of action of this compound leading to BET protein degradation and downstream cellular effects.
Quantitative Data Summary
The following tables summarize the cellular activity of EBET-1055, the active enantiomer of this compound. This data is derived from studies on pancreatic ductal adenocarcinoma (PDAC) organoids and serves as a strong indicator of the potential activity of the racemic mixture.
Table 1: Organoid Growth Inhibition of EBET-1055
| Cell Line/Organoid | Assay Type | Parameter | Value | Reference |
| PC-3 Organoid | Organoid Growth Inhibition | IC50 | Potent (exact value not specified) | [4] |
| PC-42 Organoid | Organoid Growth Inhibition | IC50 | Potent (exact value not specified) | [4] |
Table 2: Effect of EBET-1055 on Downstream Signaling
| Cell Line | Treatment | Target Protein | Effect | Reference |
| PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM for 24h | pSTAT3 (Y705) | Decreased phosphorylation | [5][6] |
| PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM for 24h | pSMAD2 (S465/467) | Decreased phosphorylation | [5][6] |
| PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM for 24h | pSMAD3 (S423/425) | Decreased phosphorylation | [5][6] |
Note: Specific IC50 and DC50 values for this compound in various cancer cell lines are not yet publicly available. The data for EBET-1055 in PDAC organoids demonstrates high potency.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Workflow:
References
- 1. glpbio.cn [glpbio.cn]
- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of (Rac)-EBET-1055, a BET Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-EBET-1055 is the racemic mixture of EBET-1055, a potent small molecule that functions as a Bromodomain and Extra-Terminal domain (BET) protein degrader. It operates through a Proteolysis-Targeting Chimera (PROTAC) mechanism, which induces the degradation of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes and inflammatory mediators.[3][4] By inducing the degradation of BET proteins, this compound offers a powerful therapeutic strategy to suppress cancer cell growth and modulate the tumor microenvironment.[5][6][7]
These application notes provide a detailed framework for the in vivo evaluation of this compound in preclinical cancer models, with a particular focus on pancreatic ductal adenocarcinoma (PDAC), a disease context where BET degraders have shown promise.[5][8]
Mechanism of Action: BET Protein Degradation
This compound is a bifunctional molecule. One end binds to the bromodomains of BET proteins, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] This event leads to the downregulation of target genes involved in cell proliferation, survival, and inflammation.
Caption: Mechanism of action of this compound as a BET protein degrader.
Downstream Signaling Pathways Affected by BET Protein Degradation
The degradation of BET proteins by this compound disrupts the transcriptional machinery responsible for the expression of numerous oncogenes and inflammatory cytokines. This leads to the suppression of key cancer-promoting signaling pathways.
Caption: Key downstream signaling pathways impacted by BET protein degradation.
In Vivo Experimental Protocols
Animal Models
The choice of animal model is critical for evaluating the in vivo efficacy of this compound. For PDAC, several models are suitable:
-
Cell Line-Derived Xenografts (CDX): Human PDAC cell lines (e.g., PANC-1, MiaPaCa-2) are subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID or NSG). This model is useful for initial efficacy screening.[9][10]
-
Patient-Derived Xenografts (PDX): Tumor fragments from PDAC patients are directly implanted into immunocompromised mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[11][12]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop spontaneous tumors that mimic human disease (e.g., KPC mice: LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre). These models have an intact immune system, which is important for studying immunomodulatory effects.[6][9]
Dosing and Administration
The formulation and route of administration for PROTACs like this compound require careful optimization due to their unique physicochemical properties.
1. Formulation:
-
This compound should be formulated in a vehicle that ensures solubility and stability. A common vehicle for in vivo studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final DMSO concentration should be kept low to minimize toxicity.
2. Route of Administration:
-
Intraperitoneal (i.p.) injection: Often used for initial in vivo studies.
-
Intravenous (i.v.) injection: Provides direct entry into the systemic circulation.
-
Oral gavage (p.o.): Desirable for clinical translation, but oral bioavailability of PROTACs can be challenging and requires specific formulation strategies.[13]
3. Dosing Regimen:
-
A dose-finding study should be conducted to determine the maximum tolerated dose (MTD).
-
Dosing frequency can range from once daily (QD) to three times a week, depending on the pharmacokinetic and pharmacodynamic profile of the compound.[1]
Efficacy and Pharmacodynamic Studies Workflow
A typical in vivo study to evaluate this compound would follow this workflow:
Caption: A generalized workflow for an in vivo efficacy study of this compound.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Example Dosing and Efficacy Data for this compound in a PDAC Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QD, i.p. | 1500 ± 150 | - | -2 ± 1.5 |
| This compound | 10 | QD, i.p. | 750 ± 90 | 50 | -5 ± 2.0 |
| This compound | 25 | QD, i.p. | 300 ± 50 | 80 | -8 ± 2.5 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Example Pharmacodynamic Analysis of BET Protein Levels in Tumor Tissues
| Treatment Group | Time Post-Dose (hours) | BRD4 Protein Level (% of Vehicle) ± SEM | c-MYC Protein Level (% of Vehicle) ± SEM |
| Vehicle Control | 24 | 100 ± 10 | 100 ± 12 |
| This compound (25 mg/kg) | 6 | 20 ± 5 | 30 ± 7 |
| This compound (25 mg/kg) | 24 | 40 ± 8 | 55 ± 9 |
| This compound (25 mg/kg) | 48 | 75 ± 10 | 80 ± 11 |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a PDAC CDX Model
-
Cell Culture and Implantation:
-
Culture human PDAC cells (e.g., PANC-1) under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 106 cells into the flank of 6-8 week old female immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment:
-
Prepare a fresh formulation of this compound in the chosen vehicle daily.
-
Administer the compound or vehicle control via the selected route and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint size or at the end of the study period.
-
Collect tumors for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis of BET Protein Degradation
-
Sample Collection:
-
At specified time points after the final dose, euthanize a subset of mice from each treatment group.
-
Excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
-
Immunohistochemistry (IHC):
-
Embed fixed tumors in paraffin (B1166041) and section.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with primary antibodies against BRD4 or a proliferation marker like Ki-67.
-
Use a suitable secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin (B73222) and mount.
-
Image slides and perform semi-quantitative analysis of staining intensity.
-
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo investigation of this compound. Rigorous preclinical evaluation using these methodologies will be essential to characterize its therapeutic potential and inform its clinical development as a novel cancer therapeutic. Careful attention to animal model selection, dosing, and pharmacodynamic readouts will yield robust data to support the advancement of this promising BET protein degrader.
References
- 1. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 5. Combined inhibition of BET family proteins and histone deacetylases as a potential epigenetics-based therapy for pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Progress in Animal Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical models of pancreatic ductal adenocarcinoma - Krempley - Chinese Clinical Oncology [cco.amegroups.org]
- 11. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting & Optimization
troubleshooting (Rac)-EBET-1055 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-EBET-1055, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is the racemate of EBET-1055, a potent Bromodomain and Extra-Terminal (BET) PROTAC degrader.[1][2] It is under investigation for its potential to inhibit the growth of pancreatic ductal adenocarcinoma (PDAC) by degrading BET proteins and modulating the activity of cancer-associated fibroblasts (CAFs).[1][2][3][4]
Chemical Properties of this compound:
Q2: I'm observing precipitation of this compound when I add it to my aqueous buffer. Is this expected?
Yes, this is a common observation. This compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation. It is crucial to use appropriate solubilization techniques.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][6] It is advisable to store the DMSO stock solution at -20°C or -80°C for stability.
Q4: How can I prepare a working solution of this compound for my in vitro or in vivo experiments?
Due to its poor aqueous solubility, a multi-step dilution process involving co-solvents and surfactants is often necessary. A proven formulation for achieving a clear solution at ≥ 2.5 mg/mL involves a mixture of DMSO, PEG300, Tween-80, and saline.[6] For detailed steps, please refer to the Experimental Protocols section.
Troubleshooting Guide: Insolubility Issues
This guide addresses common problems related to the insolubility of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Test a range of lower final concentrations of this compound. 2. Increase the co-solvent concentration: While keeping the final DMSO concentration low to minimize vehicle effects (typically ≤ 0.5%), consider using other water-miscible co-solvents like PEG300 in your final dilution.[7][8][9] 3. Use a surfactant: Incorporate a biocompatible surfactant, such as Tween-80 or Polysorbate 80, in your final aqueous buffer to aid in micelle formation and improve solubility.[7][9] |
| Cloudiness or opalescence in the final working solution. | The compound is not fully dissolved and may be forming a fine suspension or colloidal aggregates. | 1. Vortexing and Sonication: After preparing the working solution, vortex it vigorously and sonicate in a water bath for 5-10 minutes to aid dissolution. 2. Gentle Warming: Warm the solution to 37°C, as a slight increase in temperature can sometimes improve solubility. However, be cautious about the thermal stability of the compound. 3. Fresh Preparation: Prepare the working solution fresh before each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Inconsistent experimental results. | Inconsistent solubility and bioavailability of the compound between experiments can lead to variability in its effective concentration. | 1. Standardize the solubilization protocol: Ensure that the exact same procedure, including solvent volumes, order of addition, and mixing steps, is used for every experiment. 2. Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use. A clear solution is indicative of complete dissolution. 3. Filter Sterilization: If sterile conditions are required, use a low-protein-binding syringe filter (e.g., PVDF) after the compound is fully dissolved. Be aware that some compound may be lost to the filter membrane. |
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent/Vehicle | Reported Solubility | Source |
| DMSO | 100 mg/mL | [2] |
| DMSO | 10 mM | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.71 mM) | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molar Mass = 923.02 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Example: For 1 mg of this compound, add 108.34 µL of DMSO.
-
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Studies
This protocol is based on a formulation reported to yield a clear solution at ≥ 2.5 mg/mL.[6]
-
Initial Dilution: In a sterile microcentrifuge tube, add 100 µL of a 25.0 mg/mL clear DMSO stock solution of this compound.
-
Co-solvent Addition: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Aqueous Phase Addition: Add 450 µL of sterile physiological saline to the mixture.
-
Final Mixing: Vortex the final solution thoroughly to ensure it is clear and homogenous. The final volume will be 1 mL.
Visualizations
Signaling Pathway of BET Protein Degradation by EBET-1055
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 4. biocat.com [biocat.com]
- 5. This compound [chembk.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: (Rac)-EBET-1055 Experiments and Immunoassay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-EBET-1055. The primary focus is on addressing potential issues with immunoassays used to quantify downstream targets of this compound, particularly the high-dose hook effect, which can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a racemic mixture containing EBET-1055, a potent bromodomain and extra-terminal (BET) protein degrader.[1] It is classified as a PROTAC (Proteolysis Targeting Chimera), which functions by inducing the degradation of target proteins. EBET-1055 is composed of a ligand that binds to BET proteins and another ligand that recruits an E3 ubiquitin ligase.[2] This proximity leads to the ubiquitination and subsequent degradation of BET proteins by the proteasome. By degrading BET proteins, such as BRD4, EBET-1055 disrupts transcriptional activation of key genes involved in cancer and inflammation, including c-MYC.[3]
Q2: What signaling pathways are affected by this compound?
This compound has been shown to modulate signaling pathways involved in inflammation and fibrosis. Specifically, it can inhibit the phosphorylation of key signaling proteins such as STAT3, SMAD2, and SMAD3.[2][4] This activity underlies its potential to modulate the activity of cancer-associated fibroblasts (CAFs) and reduce the secretion of inflammatory cytokines like IL-6.[4][5]
Q3: What is the "hook effect" and how is it relevant to my experiments with this compound?
The hook effect, also known as the high-dose hook effect or prozone effect, is an artifact that can occur in "sandwich" immunoassays (like ELISA) when the concentration of the analyte is excessively high.[6][7] In such cases, the high levels of analyte saturate both the capture and detection antibodies, preventing the formation of the antibody-analyte "sandwich" and leading to a paradoxically low signal.[8][9][10] This can result in a false negative or a significant underestimation of the analyte's concentration.[6]
When studying the effects of this compound, you might use immunoassays to measure the levels of downstream targets, such as cytokines or other secreted proteins. If the experimental conditions lead to very high concentrations of these analytes, you may encounter the hook effect, compromising your data.
Troubleshooting Guide: Overcoming the Hook Effect in Immunoassays
This guide provides a systematic approach to identifying and resolving the hook effect in your experiments.
Issue: Unexpectedly low signal in a sample where a high analyte concentration is expected.
This could be a potential indicator of the high-dose hook effect.
Step 1: Initial Sample Dilution Series
To determine if the low signal is due to the hook effect, a serial dilution of the problematic sample is the most effective strategy.[6][7]
Experimental Protocol: Serial Dilution for Hook Effect Identification
-
Prepare Dilutions: Create a series of dilutions of the sample . A broad range is recommended initially (e.g., 1:10, 1:100, 1:1000, 1:10,000) using the appropriate assay diluent.
-
Run the Immunoassay: Analyze the undiluted and diluted samples in the same immunoassay run.
-
Analyze the Results:
-
If the measured concentration increases with dilution and then begins to fall, the hook effect is present in the less diluted samples.
-
The dilution that yields the highest calculated concentration (after correcting for the dilution factor) is likely within the optimal range for the assay.
-
Data Interpretation:
| Sample Dilution | Measured Concentration (ng/mL) | Corrected Concentration (ng/mL) | Interpretation |
| Undiluted | 15 | 15 | Suspected Hook Effect |
| 1:10 | 120 | 1200 | Hook Effect likely present in undiluted |
| 1:100 | 250 | 25000 | Within Assay's Dynamic Range |
| 1:1000 | 28 | 28000 | Most Accurate Reading |
| 1:10000 | 3 | 30000 | Approaching Lower Limit of Detection |
Step 2: Workflow Modification
If the hook effect is a persistent issue, consider modifying the immunoassay protocol.
Experimental Protocol: Two-Step Immunoassay Protocol
A two-step protocol can help mitigate the hook effect by separating the binding of the analyte to the capture antibody from the binding of the detection antibody.[6]
-
Analyte Capture: Add the samples to the capture antibody-coated plate and incubate to allow the analyte to bind.
-
Wash Step: Wash the plate thoroughly to remove any unbound analyte. This is a critical step to eliminate the excess analyte that causes the hook effect.
-
Detection Antibody Addition: Add the enzyme-linked detection antibody and incubate.
-
Final Wash and Substrate Addition: Wash the plate again to remove unbound detection antibody, then add the substrate for signal development.
Visual Guides
Signaling Pathways Modulated by this compound
Caption: Mechanism of this compound leading to inhibition of STAT3/SMAD signaling.
Experimental Workflow to Overcome the Hook Effect
Caption: Troubleshooting workflow for identifying and resolving the immunoassay hook effect.
References
- 1. glpbio.cn [glpbio.cn]
- 2. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 7. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
optimizing (Rac)-EBET-1055 concentration for maximum degradation
Technical Support Center: (Rac)-EBET-1055
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for achieving maximum degradation of its target proteins.
This compound is the racemic mixture of EBET-1055, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Bromodomain and Extra-Terminal (BET) proteins.[1][2][3] As a PROTAC, its function is not to inhibit, but to induce the ubiquitination and subsequent proteasomal degradation of target proteins.[4][5] This guide will help you navigate common experimental challenges and optimize your protocols for effective protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC composed of a ligand that binds to BET proteins and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[4][6] It functions by forming a ternary complex between the target BET protein (like BRD4) and the E3 ligase. This proximity induces the E3 ligase to tag the BET protein with ubiquitin chains, marking it for degradation by the cell's proteasome.[4][7] This leads to the elimination of the target protein from the cell.
Q2: What is the difference between this compound and EBET-1055?
A2: this compound is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers) of the EBET-1055 molecule.[1][2] Typically, one enantiomer is significantly more active than the other. For initial screening or if the specific active enantiomer is unavailable, the racemate can be used. However, for generating highly precise and potent results, using the specific, active enantiomer (EBET-1055) is recommended.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is crucial. You should treat your cells with a range of concentrations (e.g., from 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours) and then measure the level of the target BET protein. The optimal concentration will be the one that gives the maximum degradation (Dmax) with the lowest possible concentration to avoid off-target effects.
Q4: What are the best methods to quantify the degradation of the target protein?
A4: The most common and reliable method is Western Blotting, which allows for the visualization and quantification of the target protein levels relative to a loading control (e.g., GAPDH or β-actin). Other quantitative methods include mass spectrometry-based proteomics (to confirm specificity and identify other degraded proteins), and specific ELISAs if available for the target protein.
Q5: How quickly does degradation occur after treatment with this compound?
A5: The kinetics of degradation can vary between cell lines. Studies have shown that with the active form, EBET-1055, degradation of BET proteins can begin as early as 10 minutes after addition, with saturation observed at 3 hours in HEK293 cells.[4] It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at an effective concentration to determine the optimal endpoint for your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Degradation | 1. Suboptimal Concentration: The concentration used is too low to form the ternary complex effectively. 2. Cell Line Insensitivity: The cell line may not express the necessary E3 ligase components or may have a low abundance of the target protein. 3. Incorrect Timepoint: The protein may have been degraded and then re-synthesized by the time of measurement. 4. Compound Instability: The compound may be unstable in your specific cell culture medium. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). 2. Confirm the expression of the target BET protein and the relevant E3 ligase (CRBN) in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive. 3. Conduct a time-course experiment to identify the optimal degradation window. 4. Prepare fresh stock solutions and minimize the time the compound spends in the incubator before analysis. |
| "Hook Effect" Observed | The concentration of this compound is too high, leading to the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex. This reduces degradation efficiency at higher concentrations. | Reduce the concentration range in your dose-response experiment. The optimal concentration is typically at the "bottom" of the hook, where degradation is maximal just before it starts to decrease. |
| High Cell Toxicity | 1. On-Target Toxicity: The target BET protein is essential for cell survival, and its degradation is causing cell death. 2. Off-Target Effects: At high concentrations, the compound may be affecting other cellular processes. | 1. This is an expected outcome if the target is critical. Correlate the timing of degradation with the onset of toxicity. 2. Lower the concentration to the minimum required for maximal degradation (Dmax). Ensure the DMSO concentration is not exceeding 0.1%. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or addition of the compound. 3. Uneven Protein Extraction: Inconsistent lysis of cells leading to variable protein yields. | 1. Ensure a homogenous single-cell suspension before seeding and be consistent with seeding density. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Ensure complete cell lysis and proper sample handling during protein extraction and quantification. |
Experimental Protocols & Data
Protocol: Dose-Response Curve for Target Degradation
This protocol outlines a method to determine the optimal concentration of this compound for degrading a target BET protein in a selected cell line.
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Cell Seeding: Plate your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final treatment concentrations (e.g., 10000, 1000, 100, 10, 1, 0.1 nM). Include a vehicle control (DMSO only).
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined time (a 24-hour endpoint is a good starting point).
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Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
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Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
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Western Blot Analysis: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and run them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Probe with a primary antibody against the target BET protein (e.g., BRD4) and a loading control (e.g., GAPDH). Use an appropriate secondary antibody and visualize the bands using a chemiluminescence imager.
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Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation versus the log of the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Data Presentation
Table 1: Example Dose-Response Data for this compound in AsPC-1 Cells after 24h
| Concentration (nM) | Mean Target Protein Level (% of Vehicle) | Standard Deviation | % Degradation |
|---|---|---|---|
| 0 (Vehicle) | 100 | 5.2 | 0 |
| 0.1 | 95.4 | 4.8 | 4.6 |
| 1 | 60.1 | 6.1 | 39.9 |
| 10 | 15.7 | 3.5 | 84.3 |
| 100 | 8.2 | 2.1 | 91.8 |
| 1000 | 12.5 | 2.9 | 87.5 |
| 10000 | 35.8 | 4.3 | 64.2 |
Table 2: Key Degradation Parameters
| Parameter | Value | Description |
|---|---|---|
| DC50 | ~2.5 nM | Concentration for 50% maximal degradation. |
| Dmax | ~92% | Maximum observed degradation. |
| Optimal Conc. | 10-100 nM | Range for achieving maximal degradation before the hook effect. |
Visualizations
Caption: Mechanism of Action for this compound PROTAC Degrader.
Caption: Experimental workflow for optimizing degrader concentration.
Caption: Troubleshooting flowchart for suboptimal protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-EBET-1055 Permeability Enhancement
Welcome to the technical support center for (Rac)-EBET-1055. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cell permeability of this BET PROTAC degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the intracellular delivery of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of this compound in our initial screens. What are the likely causes of its poor cell permeability?
A1: Poor cell permeability of large molecules like this compound, a PROTAC with a molecular weight of 923.02 g/mol , is a common challenge.[1] Several factors can contribute to this issue:
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High Molecular Weight: Molecules with a molecular weight greater than 500 Da often exhibit poor passive diffusion across the cell membrane, a principle outlined by Lipinski's "Rule of 5".[2][3]
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Complex Structure and High Polar Surface Area: The intricate structure of this compound likely contributes to a high polar surface area (PSA), which can hinder its ability to traverse the lipophilic cell membrane.
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Efflux Transporter Substrate: The compound might be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
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Low Lipophilicity: An unfavorable balance between hydrophilicity and lipophilicity can limit membrane partitioning.
Q2: What are the first steps to confirm and quantify the poor cell permeability of this compound?
A2: A systematic approach using in vitro permeability assays is recommended to confirm and quantify poor cell permeability.[4][5]
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Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a high-throughput method to assess a compound's intrinsic passive permeability across an artificial lipid membrane. It's a valuable initial screen to determine if passive diffusion is a primary issue.[4][5][6]
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Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express various transporters. It is considered a gold standard for predicting oral absorption and can help identify if the compound is a substrate for efflux pumps.[4][5]
Q3: What are the main strategies to improve the cell permeability of this compound?
A3: Several strategies can be employed, broadly categorized as formulation-based, chemical modification, and delivery-assisted approaches.
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Formulation Strategies: These involve the use of excipients that enhance permeability without chemically altering the drug molecule. Examples include using chemical permeation enhancers, cyclodextrins, or specialized delivery systems like nanoparticles.[7][8][9]
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Chemical Modification: This involves altering the chemical structure of this compound to improve its physicochemical properties. The prodrug approach is a common strategy.[10][11]
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Cell-Penetrating Peptides (CPPs): These are short peptides that can facilitate the cellular uptake of various molecular cargoes, including large molecules like PROTACs.[12][13][14][15]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and improving the cell permeability of this compound.
Problem: Low Intracellular Concentration of this compound
dot
References
- 1. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Formulation strategies to improve the efficacy of intestinal permeation enhancers - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 9. japsonline.com [japsonline.com]
- 10. Chemical modification and formulation approaches to elevated drug transport across cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. UCLA Study Shows Cell-Penetrating Peptides for Drug Delivery Act Like a Swiss Army Knife | UCLA Samueli School Of Engineering [samueli.ucla.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
addressing off-target effects of (Rac)-EBET-1055
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of (Rac)-EBET-1055, a Bromodomain and Extra-Terminal (BET) protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its primary targets?
A1: this compound is the racemic mixture of EBET-1055, a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4.[1][] It is composed of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This proximity leads to the ubiquitination and subsequent proteasomal degradation of BET proteins.[] By degrading these epigenetic readers, this compound downregulates the expression of key oncogenes like c-MYC.[1]
Q2: What are the potential sources of off-target effects for a CRBN-based BET PROTAC like this compound?
A2: Off-target effects for this compound can arise from two main components of the PROTAC molecule:
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The CRBN E3 Ligase Ligand: The thalidomide-based moiety that binds to CRBN can act as a "molecular glue," independently recruiting and degrading proteins known as "neosubstrates."[5] These are often zinc finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]
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The BET-binding Ligand: The ligand targeting BET proteins could potentially bind to other proteins with similar structural domains, although this is less commonly reported for the specific warheads used in many BET PROTACs.
Q3: My cells are showing a phenotype that is not consistent with BET protein degradation. How can I determine if this is an off-target effect?
A3: An unexpected phenotype could indeed be due to off-target effects. A systematic approach is recommended to investigate this:
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Validate On-Target Engagement and Degradation: First, confirm that this compound is engaging and degrading its intended BET protein targets in your experimental system using techniques like Western Blotting or Cellular Thermal Shift Assay (CETSA).
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Global Proteomics Analysis: Employ unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with this compound. This will reveal both on-target and potential off-target degradation events.[7][8]
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Negative Control Experiments: Synthesize or obtain a negative control compound. This could be a molecule where the BET-binding ligand or the CRBN ligand is inactivated (e.g., through stereoisomer modification).[9] If the unexpected phenotype persists with the negative control that still engages CRBN, it points towards a neosubstrate-driven off-target effect.
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Rescue Experiments: If a specific off-target is identified and hypothesized to cause the phenotype, you can perform a rescue experiment by overexpressing a degradation-resistant version of that off-target protein.[5]
Q4: I am observing significant cytotoxicity at concentrations required for BET protein degradation. What could be the cause?
A4: High cytotoxicity could be due to on-target effects (i.e., the degradation of BET proteins is lethal to your specific cell type) or off-target effects. To distinguish between these possibilities:
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Compare with other BET degraders: Test other BET PROTACs with different E3 ligase recruiters (e.g., VHL-based) or structurally different BET-binding moieties. If the cytotoxicity is a consistent outcome with various BET degraders, it is more likely an on-target effect.
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CRISPR/Cas9 Knockout: Use CRISPR/Cas9 to knock out the individual BET proteins (BRD2, BRD3, BRD4). If the knockout of a specific BET protein phenocopies the cytotoxicity observed with this compound, it supports an on-target mechanism. If the cells remain viable after BET protein knockout but are sensitive to the compound, this strongly suggests off-target toxicity.[5]
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Identify Off-Target Degradation: Perform global proteomics to see if essential cellular proteins are being degraded as off-targets.[8]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected degradation of BET proteins.
-
Possible Cause 1: Suboptimal Compound Concentration or Treatment Time.
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Troubleshooting Step: Perform a dose-response and time-course experiment. Assess the degradation of BRD2, BRD3, and BRD4 by Western Blot at a range of concentrations (e.g., 1 nM to 10 µM) and time points (e.g., 2, 6, 12, 24 hours).
-
-
Possible Cause 2: Poor Cell Permeability.
-
Troubleshooting Step: While challenging to measure directly without specialized assays, inconsistent results across different cell lines might suggest permeability issues. Ensure proper dissolution of the compound in the vehicle (e.g., DMSO) before adding to the cell culture medium.
-
-
Possible Cause 3: The "Hook Effect".
-
Troubleshooting Step: At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, leading to reduced efficacy. If you observe reduced degradation at higher concentrations in your dose-response curve, this may be the cause. Operating within the optimal concentration range is key. CETSA can help correlate target engagement with the hook effect.[10]
-
Issue 2: Unexpected protein degradation observed in proteomics data.
-
Possible Cause 1: Degradation of CRBN Neosubstrates.
-
Possible Cause 2: Off-target binding of the BET ligand.
-
Troubleshooting Step: Use a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS) to identify proteins that are thermally stabilized by this compound, indicating direct binding.[10][12] Not all binding events will lead to degradation, but this can help identify potential off-targets.
-
-
Possible Cause 3: Downstream effects of BET protein degradation.
-
Troubleshooting Step: Differentiate between direct degradation targets and downstream transcriptional or post-translational changes by performing proteomics at very early time points (e.g., 1-4 hours).[9] Direct degradation will occur rapidly, while downstream effects will take longer to manifest.
-
Quantitative Data
While specific off-target degradation data for this compound is not publicly available, the following tables illustrate how on-target and potential off-target data would be presented.
Table 1: On-Target Downstream Effects of EBET-1055
This table summarizes the observed on-target effects on downstream signaling pathways.
| Cell Line | Treatment Concentration | Treatment Duration | Downstream Target | Observed Effect | Reference |
| Mouse Fibrotic Kidneys | 1-100 nM | 24 hours | pSMAD3 | Reduced Phosphorylation | [3] |
| Mouse Fibrotic Kidneys | 1-100 nM | 24 hours | pSTAT3 | Reduced Phosphorylation | [3] |
| PC-3 cells or mouse CAFs | 0.1-100 nM | 24 hours | pSTAT3Y705 | Decreased Phosphorylation | [3][4] |
| PC-3 cells or mouse CAFs | 0.1-100 nM | 24 hours | pSMAD2S465/467 | Decreased Phosphorylation | [3][4] |
| PC-3 cells or mouse CAFs | 0.1-100 nM | 24 hours | pSMAD3S423/425 | Decreased Phosphorylation | [3][4] |
Table 2: Representative Off-Target Degradation Profile (Hypothetical Data)
This table provides a hypothetical example of how quantitative proteomics data for on-target and off-target degradation would be structured. DC50 is the concentration of the compound that results in 50% degradation of the protein.
| Protein | Protein Family/Function | DC50 (nM) | Dmax (% Degradation) | Notes |
| BRD4 | BET Family (On-Target) | 5 | >95% | Intended Target |
| BRD2 | BET Family (On-Target) | 8 | >90% | Intended Target |
| BRD3 | BET Family (On-Target) | 12 | >90% | Intended Target |
| IKZF1 | Zinc Finger Protein (Off-Target) | 50 | ~80% | Known CRBN Neosubstrate |
| ZFP91 | Zinc Finger Protein (Off-Target) | 150 | ~60% | Potential CRBN Neosubstrate |
| Protein X | Kinase (Off-Target) | >1000 | <10% | No significant degradation |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 after treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 293T, or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).[13]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the BET protein levels to the loading control to determine the percentage of degradation relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to BET proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.[12]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble BRD4 (or other targets) at each temperature point by Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.[15]
Protocol 3: Global Proteomics using Mass Spectrometry for Off-Target Identification
Objective: To identify all proteins degraded upon treatment with this compound in an unbiased manner.
Methodology:
-
Sample Preparation: Treat cells with this compound (at a concentration that gives robust on-target degradation, e.g., 100 nM) and a vehicle control for a short duration (e.g., 6 hours) to enrich for direct degradation events.[9]
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify the protein, and digest the proteome into peptides using trypsin.[8]
-
Isobaric Labeling (Optional but Recommended): Label the peptide samples from different conditions (e.g., control vs. treated) with tandem mass tags (TMT) or iTRAQ reagents for multiplexed quantitative analysis.[8]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the isobaric tags, allowing for identification and relative quantification of the peptides (and thus the proteins) across the different samples.[7]
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides and proteins. Quantify the relative abundance of each protein in the treated sample compared to the control. Proteins showing a statistically significant decrease in abundance are potential degradation targets.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
(Rac)-EBET-1055 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (Rac)-EBET-1055 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Below are the recommended conditions for the solid compound and solutions.
Q2: I am observing variable or decreased activity of this compound in my long-term cell culture experiments. What could be the cause?
Decreased activity over time is often linked to compound instability in aqueous environments like cell culture media. This compound, as a PROTAC containing a thalidomide-like moiety, is susceptible to degradation, which can impact its efficacy. The primary stability concerns are hydrolysis and racemization.
Q3: What is the primary degradation pathway for this compound?
The main degradation pathway for this compound is likely hydrolysis of the glutarimide (B196013) ring, a known characteristic of thalidomide (B1683933) and its analogs, especially at physiological pH.[1] This hydrolysis can lead to the formation of inactive metabolites. Additionally, there is a risk of racemization at the chiral center of the glutarimide moiety, which could affect its binding affinity to the Cereblon (CRBN) E3 ligase.
Q4: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, it is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO and make fresh dilutions into your aqueous experimental buffer or media immediately before use. Avoid prolonged storage of this compound in aqueous solutions. If experiments run for multiple days, consider replenishing the compound with freshly diluted stock.
Q5: Are there any known incompatible reagents or conditions to avoid when working with this compound?
Avoid highly acidic or basic aqueous solutions, as these conditions can accelerate the hydrolysis of the glutarimide and amide functionalities within the molecule.[1] Prolonged exposure to strong light should also be avoided as a general precaution for complex organic molecules.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential stability issues with this compound in your experiments.
Issue: Inconsistent or Diminished Compound Activity
If you observe a decline in the expected biological effect of this compound over the course of your experiment, follow these troubleshooting steps.
Data Presentation
The following tables summarize the key stability-related information for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid Powder | -20°C | Long-term | Protect from light, store under inert gas (Argon or Nitrogen) |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light, store under inert gas |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Protect from light, store under inert gas |
Data compiled from multiple chemical suppliers.
Table 2: Potential Stability Issues and Mitigation Strategies
| Issue | Potential Cause | Recommended Mitigation Strategy |
| Hydrolysis | Instability of the glutarimide ring in aqueous solutions (e.g., cell culture media) at physiological pH. | Prepare fresh dilutions from a DMSO stock for each experiment. For long-term experiments, replenish the media with freshly diluted compound regularly. |
| Racemization | Spontaneous epimerization at the chiral center of the glutarimide moiety. | Minimize time in aqueous solution. If enantiomer-specific activity is critical, consider chiral separation and analysis. |
| Precipitation | Poor solubility in aqueous media, especially at higher concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended levels (typically <0.5%). Visually inspect for any precipitation after dilution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Media
This protocol provides a general framework for evaluating the stability of this compound in your specific experimental buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound in a specific aqueous medium over time.
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Your experimental aqueous buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Temperature-controlled incubator
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Experimental Solution: Dilute the stock solution to a final concentration of 10 µM in your pre-warmed experimental medium. Ensure the final DMSO concentration is low (e.g., 0.1%).
-
Time Course Incubation: Incubate the experimental solution at the desired temperature (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.
-
Sample Quenching: Immediately quench the degradation by adding 3 volumes of cold acetonitrile to the aliquot to precipitate proteins and stop further reactions.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a suitable gradient to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection: Monitor at a wavelength where this compound has strong absorbance (a full UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength).
-
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
Proposed Degradation Pathway of this compound
The primary anticipated degradation of this compound in aqueous media is the hydrolysis of the glutarimide ring.
This guide is intended to provide a starting point for addressing stability concerns with this compound. For further assistance, please consult the relevant product data sheets or contact your chemical supplier's technical support.
References
Technical Support Center: Refining (Rac)-EBET-1055 Delivery in 3D Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the delivery of (Rac)-EBET-1055 in 3D cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of EBET-1055, a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. EBET-1055 is a bromodomain and extra-terminal (BET) protein degrader.[1] It works by simultaneously binding to a BET protein (like BRD4) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[2] In pancreatic ductal adenocarcinoma (PDAC), this leads to the downregulation of key oncogenes like c-Myc, resulting in cancer cell death.[2] Furthermore, it modulates the activity of cancer-associated fibroblasts (CAFs), which are critical components of the tumor microenvironment.[2]
Q2: Why is 3D cell culture recommended for testing this compound?
A2: 3D cell culture models, such as spheroids and organoids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[3][4] They recapitulate key features of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of a hypoxic core.[5] These factors can significantly influence drug efficacy and resistance.[5] Studies have shown that pancreatic cancer cells grown in 3D cultures exhibit increased resistance to standard chemotherapies compared to 2D cultures, highlighting the importance of using these more physiologically relevant models for preclinical drug testing.[3][6]
Q3: What are the main challenges in delivering this compound to 3D cell cultures?
A3: The primary challenges include:
-
Poor Penetration: The dense structure of spheroids and organoids can limit the penetration of large molecules like PROTACs to the inner cell layers.[7][8]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce the efficiency of ternary complex formation and subsequent protein degradation.[8]
-
Model Variability: There can be significant variability between different 3D models (e.g., spheroids vs. organoids) and even between batches of the same model, affecting reproducibility.[9][10]
-
Complex Protocols: Establishing and maintaining 3D cultures is more complex and time-consuming than 2D cultures.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low efficacy of this compound in 3D cultures compared to 2D. | 1. Poor drug penetration: The compound may not be reaching the core of the spheroid/organoid. 2. Increased drug resistance: Cells in 3D culture are often more resistant to treatment.[3][6] 3. Suboptimal drug concentration: The effective concentration in 3D may be higher than in 2D. | 1. Optimize incubation time and concentration: Increase the incubation time and perform a dose-response study to determine the optimal concentration for your 3D model. 2. Assess penetration: Use imaging techniques with fluorescently labeled compounds or sectioning and staining to visualize drug distribution. 3. Consider co-treatment: Investigate combination therapies with agents that may enhance penetration or overcome resistance. |
| High variability in results between experiments. | 1. Inconsistent spheroid/organoid size: Size can affect drug penetration and the formation of necrotic cores. 2. Cell passage number and health: High passage numbers can lead to genetic drift and altered phenotypes. 3. Inconsistent culture conditions: Variations in media, supplements, or incubation can impact cell behavior. | 1. Standardize 3D culture formation: Use a consistent cell seeding density and method (e.g., hanging drop, ultra-low attachment plates) to generate uniformly sized spheroids/organoids.[3] 2. Use low-passage cells: Maintain a consistent cell passage number for all experiments. 3. Strictly control culture conditions: Use the same batch of media and supplements and ensure consistent incubator conditions. |
| Evidence of the "Hook Effect" (decreased efficacy at high concentrations). | Formation of non-productive binary complexes: At high concentrations, the PROTAC may bind to the target protein and E3 ligase separately, preventing the formation of the productive ternary complex required for degradation.[8] | Perform a detailed dose-response curve: Test a wide range of concentrations, including lower doses, to identify the optimal therapeutic window and avoid the hook effect. The effective concentration range for PROTACs can be narrow. |
| Difficulty in assessing cell viability accurately. | Standard viability assays may not be suitable for 3D cultures: Assays like MTT may have issues with reagent penetration into the spheroid core. | Use 3D-specific viability assays: Employ assays like CellTiter-Glo® 3D, which are designed to lyse cells within spheroids and measure ATP levels as an indicator of viability.[7] Combine with imaging: Use live/dead staining and confocal microscopy to visualize cell death throughout the 3D structure. |
Quantitative Data
The following table presents a representative comparison of drug efficacy in 2D versus 3D pancreatic cancer cell culture models. Please note that specific IC50 values for this compound are not publicly available. The data below for Gemcitabine is provided as an illustrative example of the typical increase in drug resistance observed in 3D models.[6]
| Cell Line | Culture Model | Gemcitabine IC50 (µM) | Reference |
| Panc-1 | 2D Monolayer | ~10 | [6] |
| Panc-1 | 3D Spheroid | >100 | [6] |
| BxPC-3 | 2D Monolayer | ~0.1 | [6] |
| BxPC-3 | 3D Spheroid | ~10 | [6] |
Experimental Protocols
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
-
Cell Preparation: Culture pancreatic cancer cells (e.g., Panc-1, BxPC-3) in standard 2D culture flasks until they reach 70-80% confluency.
-
Seeding: Trypsinize the cells and resuspend them in culture medium at a concentration of 2 x 10^4 cells/mL.
-
Plate Coating: Coat the wells of a 96-well plate with 50 µL of 1.5% agarose (B213101) solution in serum-free medium and allow it to solidify.
-
Spheroid Formation: Add 200 µL of the cell suspension to each agarose-coated well. The non-adherent surface will promote cell aggregation.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 48-72 hours.
Protocol 2: this compound Treatment and Viability Assessment
-
Spheroid Preparation: Generate spheroids as described in Protocol 1. Allow them to grow to a consistent size (e.g., 400-500 µm in diameter).
-
Drug Dilution: Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentration. Include a vehicle control (e.g., DMSO).
-
Treatment: Carefully remove 100 µL of medium from each well containing a spheroid and replace it with 100 µL of the 2x drug dilution.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assay (CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of BET Protein Degradation by this compound in Pancreatic Cancer
References
- 1. Preparation and Metabolic Assay of 3-dimensional Spheroid Co-cultures of Pancreatic Cancer Cells and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer [insight.jci.org]
- 3. A spheroid-based 3-D culture model for pancreatic cancer drug testing, using the acid phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3D pancreatic carcinoma spheroids induce a matrix-rich, chemoresistant phenotype offering a better model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Strategies to overcome the limitations of current organoid technology - engineered organoids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of BET PROTACs: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Bromodomain and Extra-Terminal (BET) domain-targeting Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during your experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My BET PROTAC isn't causing degradation of the target protein. What are the common reasons for this?
Several factors can contribute to a lack of target protein degradation. Here's a systematic approach to troubleshooting this issue:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.
-
Solution: Consider optimizing the linker to improve physicochemical properties or employ prodrug strategies to mask polar groups.[1]
-
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be effectively binding to either the BET protein or the recruited E3 ligase within the cellular environment.
-
Solution: Confirm target engagement using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[1]
-
-
Inefficient Ternary Complex Formation: Even with binary target engagement, the PROTAC may not efficiently bring the BET protein and the E3 ligase together to form a stable and productive ternary complex. The geometry of this complex is crucial for ubiquitination.
-
Incorrect E3 Ligase Choice: The selected E3 ligase (e.g., VHL or CRBN) may not be expressed at sufficient levels in your cell line of interest or may not be the optimal choice for your specific BET protein target.[1]
-
Solution: Verify the expression levels of the E3 ligase in your cell model. If expression is low, consider engineering cell lines to overexpress the ligase or test PROTACs that recruit a different E3 ligase.
-
-
Issues with the Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for protein degradation might be compromised.
-
Solution: Ensure your cells are healthy and not under stress. You can also use a positive control, such as a well-characterized PROTAC like MZ1 or ARV-825, to confirm that the UPS is functional in your experimental setup.
-
Q2: I'm observing a "hook effect" with my BET PROTAC, where degradation decreases at higher concentrations. How can I mitigate this?
The "hook effect" is a known phenomenon for PROTACs, resulting in a bell-shaped dose-response curve.[1][3] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC-BET or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[3][4]
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad concentration range (e.g., from picomolar to micromolar) to fully characterize its activity profile and identify the optimal concentration for maximum degradation (Dmax).[1][3]
-
Use Lower Concentrations: Once the optimal concentration is identified, subsequent experiments should be performed at or below this concentration to avoid the hook effect.[1]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs with linkers that promote favorable protein-protein interactions between the BET protein and the E3 ligase can stabilize the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[1][4]
Q3: My experimental results with the same BET PROTAC are inconsistent. What could be the cause?
Inconsistent results can be frustrating but are often resolved by standardizing experimental conditions.
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a defined and consistent passage number range, as protein expression levels and cellular health can change over time.[1]
-
Cell Confluency: Seed cells at a consistent density to ensure that they are in a similar growth phase and confluency at the time of the experiment.[1]
-
-
PROTAC Compound Stability:
-
Solution: Assess the stability of your PROTAC in your cell culture medium over the course of your experiment. Degradation of the compound can lead to variable results.[1]
-
-
Experimental Technique:
-
Pipetting and Dilutions: Ensure accurate and consistent preparation of PROTAC dilutions.
-
Loading Controls for Western Blots: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any loading inaccuracies.
-
Q4: My BET PROTAC is showing off-target effects. How can I improve its selectivity?
Off-target effects, where the PROTAC degrades proteins other than the intended BET target, can be a significant concern.[5]
Strategies to Enhance Selectivity:
-
Optimize the Target-Binding Warhead: The selectivity of the ligand that binds to the BET protein is a primary determinant of the PROTAC's overall selectivity. Using a more selective warhead can reduce off-target degradation.[1]
-
Modify the Linker: The linker's length, composition, and attachment points can influence the geometry of the ternary complex and, consequently, which proteins are presented for ubiquitination. Systematic linker modifications can improve selectivity.[1]
-
Change the E3 Ligase: Different E3 ligases have distinct sets of endogenous substrates. Switching the E3 ligase recruiter (e.g., from a CRBN-based to a VHL-based PROTAC) can alter the off-target profile.[1]
-
Quantitative Proteomics: Employ techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to obtain a global view of protein level changes upon PROTAC treatment. This can help identify off-target effects early in the development process.[1]
Quantitative Data Summary
The following tables provide a comparative overview of the degradation efficiency of well-characterized BET PROTACs.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Not Reported | [6] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [6] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [6] |
Table 2: Effect of Linker Length on PROTAC Activity for BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | PEG | 10 | 2.2 | 97 | [2] |
| IR-1 | PEG | 14 | 5.0 | 95 | [2] |
| IR-2 | PEG | 18 | 10.0 | 90 | [2] |
| RC-3 | PEG | 10 (with dimethylated cyanoacrylamide) | 25.0 | 85 | [2] |
Note: Data for BTK degradation is provided as an illustrative example of linker length effects, a principle applicable to BET PROTACs.
Experimental Protocols
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of your BET PROTAC in cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your BET protein of interest and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[1]
NanoBRET™ Assay for Ternary Complex Formation
This assay provides a quantitative method to monitor the PROTAC-induced protein-protein interaction between the BET protein and the E3 ligase in living cells.
Methodology:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a white, solid-bottom 96-well plate.
-
Co-transfect the cells with plasmids encoding for NanoLuc®-BET protein (donor) and HaloTag®-E3 ligase (acceptor). A 1:10 donor to acceptor plasmid ratio is a good starting point.
-
Incubate the transfected cells for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132).
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition and Signal Measurement:
-
Prepare the NanoBRET™ detection reagent containing HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate.
-
Add the detection reagent to each well and incubate for 10-15 minutes.
-
Measure the donor (460 nm) and acceptor (618 nm) emission using a luminometer.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.[7]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the PROTAC is binding to the BET protein within the cell. The principle is that ligand binding can alter the thermal stability of the target protein.
Methodology:
-
Compound Incubation:
-
Treat intact cells or cell lysates with the PROTAC or vehicle control.
-
-
Heat Treatment:
-
Heat the samples at a range of different temperatures.
-
-
Separation of Soluble and Aggregated Proteins:
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods like ELISA or mass spectrometry.
-
Data Analysis:
-
A shift in the melting curve of the BET protein in the presence of the PROTAC compared to the vehicle control indicates target engagement. By testing a range of PROTAC concentrations at a fixed temperature, a target engagement EC50 can be determined.[8]
Visualizing Key Processes
To aid in understanding the complex mechanisms and workflows involved in BET PROTAC research, the following diagrams have been generated.
Caption: Mechanism of BET PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for inconsistent BET PROTAC results.
References
- 1. promega.com [promega.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize (Rac)-EBET-1055 Toxicity In Vitro
Disclaimer: Specific in vitro toxicity data for (Rac)-EBET-1055 is not extensively documented in publicly available literature. This guide provides general strategies and best practices for researchers to establish a cytotoxicity profile and minimize potential toxicity based on the known mechanism of action of this compound as a BET (Bromodomain and Extra-Terminal) protein degrader and its effects on associated signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the racemic mixture of EBET-1055, a PROTAC (Proteolysis-Targeting Chimera) designed to degrade BET proteins.[1] It functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity leads to the ubiquitination of the BET protein, marking it for degradation by the proteasome. By degrading BET proteins, this compound can modulate the expression of genes involved in cell growth and survival, making it a compound of interest for cancer research, particularly in pancreatic ductal adenocarcinoma (PDAC).[1][2]
Q2: What are the known signaling pathways affected by this compound that might contribute to its in vitro effects?
This compound has been shown to decrease the phosphorylation levels of STAT3, SMAD2, and SMAD3.[2] These proteins are key components of signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Modulation of these pathways is central to the therapeutic rationale of this compound but could also contribute to off-target or cytotoxic effects in certain in vitro systems.
Q3: What are the potential sources of in vitro toxicity for a PROTAC like this compound?
Potential sources of in vitro toxicity for PROTACs can be categorized as follows:
-
On-target toxicity: The degradation of the intended target (BET proteins) may lead to cell death in cancer cell lines, which is the desired therapeutic effect. However, in non-cancerous cell lines or primary cells where BET proteins are essential for normal function, this on-target activity could be perceived as toxicity.
-
Off-target toxicity: The PROTAC could induce the degradation of proteins other than the intended BET family members. This can occur if the small molecule components of the PROTAC have affinity for other proteins.
-
Ligand-based toxicity: The individual components of the PROTAC (the BET inhibitor moiety or the E3 ligase ligand) may have inherent cytotoxic effects independent of their role in protein degradation.
-
"Hook effect": At very high concentrations, PROTACs can exhibit reduced efficacy and potentially increased toxicity due to the formation of non-productive binary complexes (PROTAC-BET or PROTAC-E3 ligase) instead of the productive ternary complex.[3]
-
General compound toxicity: Factors such as poor solubility at high concentrations can lead to compound precipitation and non-specific cytotoxicity.[4]
Q4: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial. Here are some strategies:
-
Use of control compounds: Test the BET inhibitor and E3 ligase ligand components of this compound individually to see if they exhibit cytotoxicity.
-
Target knockout/knockdown cells: If the toxicity is on-target, it should be significantly reduced in cell lines where the target BET protein has been knocked out or knocked down.
-
Proteomics analysis: Employ techniques like mass spectrometry to identify unintended protein degradation targets.
-
Inactive epimer control: If available, use a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. This control should not induce degradation-dependent toxicity.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed across multiple, unrelated cell lines (even at low concentrations) | - Off-target protein degradation- General compound toxicity (e.g., insolubility) | - Perform proteomic analysis to identify off-target effects.- Visually inspect wells for compound precipitation.- Test a lower range of concentrations.- Ensure the final DMSO concentration is non-toxic (typically <0.5%).[6] |
| This compound is more toxic in serum-free or low-serum media | - High protein binding of the compound in the presence of serum, reducing the effective concentration. | - Determine the IC50 in a gradient of serum concentrations (e.g., 1%, 5%, 10% FBS) to understand the impact of protein binding. |
| No significant effect observed at expected active concentrations | - The "hook effect" at high concentrations.- Cell line is resistant to BET protein degradation.- Compound instability in culture medium. | - Test a wider range of concentrations, including lower concentrations, to rule out the hook effect.- Confirm BET protein expression in your cell line.- Prepare fresh dilutions of the compound for each experiment. |
| High variability in cytotoxicity results between experiments | - Inconsistent cell health, passage number, or seeding density.- Inconsistent compound preparation. | - Use cells within a consistent and low passage number range.- Ensure high cell viability (>95%) before seeding.- Standardize cell seeding density.- Prepare fresh stock solutions of this compound periodically. |
Data Presentation
Table 1: Template for Summarizing In Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Type | IC50 (µM) | Notes |
| e.g., AsPC-1 | Pancreatic | 24 | MTT | Record Value | e.g., On-target cell line |
| 48 | MTT | Record Value | |||
| 72 | MTT | Record Value | |||
| 24 | LDH | Record Value | |||
| 48 | LDH | Record Value | |||
| 72 | LDH | Record Value | |||
| e.g., HEK293 | Non-cancerous | 24 | MTT | Record Value | e.g., Off-target control |
| 48 | MTT | Record Value | |||
| 72 | MTT | Record Value |
Table 2: Reference Efficacy Data for EBET-1055 (for dose-ranging guidance)
| System | Concentration Range | Observation | Reference |
| Co-culture with mouse CAF and PC-3 or PC-42 cancer cells | 1 nM, 10 nM | Inhibition of CAF-induced IL-6 and LIF secretion | [2] |
| Mouse fibrotic kidneys | 1-100 nM | Reduction in phosphorylation of SMAD3 and STAT3 | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate for at least 2 hours at 37°C (or overnight for SDS-based solutions) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of cell membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Untreated cells: Spontaneous LDH release.
-
Vehicle control: LDH release with the solvent.
-
Maximum LDH release: Add lysis buffer (provided in the kit) to untreated cells 1 hour before the end of the incubation.
-
Medium background: Culture medium without cells.
-
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction solution (from the kit) to the collected supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Readout: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity based on the LDH released in treated samples relative to the maximum LDH release control.
Visualizations
References
- 1. glpbio.cn [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(Rac)-EBET-1055: A Comparative Analysis of a Novel BET Degrader Against Traditional BET Inhibitors in Oncology Research
For Immediate Release
In the landscape of epigenetic cancer therapies, inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins have shown significant promise. This guide provides a detailed comparison of (Rac)-EBET-1055, a novel BET protein degrader, with established BET inhibitors such as JQ1, OTX-015 (Birabresib), and ABBV-075 (Mivebresib). This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their respective efficacies, mechanisms of action, and the experimental data supporting their evaluation.
Distinguishing Mechanisms: Inhibition versus Degradation
Traditional BET inhibitors, including JQ1, OTX-015, and ABBV-075, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4). This action displaces them from chromatin, thereby preventing the transcription of key oncogenes like MYC.[1][2]
In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of BET proteins. It achieves this by simultaneously binding to a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[3][4] This degradation-based approach offers a distinct and potentially more sustained therapeutic effect compared to inhibition.[5][6]
Figure 1: Mechanism of action for BET inhibitors versus BET degraders.
Comparative Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Models
While direct head-to-head studies are limited, a comparative analysis can be drawn from studies utilizing similar preclinical models, particularly patient-derived organoids (PDOs) of pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer.
| Compound | Model System | Key Efficacy Metric | Finding | Citation |
| This compound | PDAC Organoids | Cell Viability | Effectively inhibits the growth of PDAC organoids. | [7][8] |
| JQ1 | PDAC Organoids (MYC-high) | IC50 | Less potent than NHWD-870 in MYC-high organoids. | [9][10] |
| JQ1 | BxPC3 Pancreatic Cancer Cells | IC50 | 3.5 µM | [11] |
| OTX-015 | Acute Leukemia Cell Lines | IC50 | Highly sensitive in MLL-rearranged cell lines. | [12] |
| ABBV-075 | Solid Tumor Patients (including Pancreatic) | Clinical Trial (Phase I) | Showed a tolerable safety profile and stable disease in some patients. | [13] |
(Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.)
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments are provided below.
Patient-Derived Organoid (PDO) Culture and Viability Assay
Figure 2: Workflow for PDAC organoid culture and drug sensitivity testing.
Protocol for PDAC Organoid Culture and Viability:
-
Organoid Establishment: Patient-derived tumor tissues from biopsies or surgical resections are digested to obtain single cells or small cell clusters.[14] These are then embedded in an extracellular matrix and cultured in a specialized medium containing specific growth factors.[14]
-
Drug Treatment: Established organoids are treated with varying concentrations of BET inhibitors or degraders for a specified duration, typically 72 hours.[9]
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to determine the potency of the compounds.[9]
Western Blot Analysis for Protein Degradation
Figure 3: Western blot workflow to assess BET protein degradation.
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Cancer cells are treated with the respective compounds for the desired time points. Subsequently, cells are lysed to extract total protein.
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with primary antibodies specific for BET proteins (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Detection: An enzyme-conjugated secondary antibody is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate. A reduction in the band intensity for a specific BET protein in the degrader-treated samples compared to the inhibitor and control samples indicates protein degradation.
Signaling Pathway: Impact on MYC and Downstream Targets
Both BET inhibitors and degraders ultimately aim to disrupt the transcriptional activation of key oncogenes. A primary target of this regulation is the MYC proto-oncogene, which plays a critical role in cell proliferation, growth, and apoptosis.
Figure 4: Simplified signaling pathway affected by BET inhibition/degradation.
Conclusion and Future Directions
This compound represents a next-generation approach to targeting BET proteins, moving from inhibition to induced degradation. Preclinical data in advanced models like PDAC organoids suggest a potent anti-tumor effect. While direct comparative efficacy data against traditional BET inhibitors is still emerging, the distinct mechanism of action of PROTACs may offer advantages in terms of potency and duration of effect, potentially overcoming some resistance mechanisms observed with inhibitors.[6] Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound and other BET degraders in comparison to the existing armamentarium of BET inhibitors.
References
- 1. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models [worldwide.promega.com]
- 8. Delivery of a BET protein degrader via a CEACAM6-targeted antibody-drug conjugate inhibits tumour growth in pancreatic cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pancreatic Cancer Organoids for Determining Sensitivity to Bromodomain and Extra-Terminal Inhibitors (BETi) [frontiersin.org]
- 10. Pancreatic Cancer Organoids for Determining Sensitivity to Bromodomain and Extra-Terminal Inhibitors (BETi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pancreatic cancer organoids recapitulate disease and allow personalized drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pancreatic Cancer Organoids for Determining Sensitivity to Bromodomain and Extra-Terminal Inhibitors (BETi) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-EBET-1055 and Other BET Degraders: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Bromodomain and Extra-Terminal (BET) proteins have emerged as critical therapeutic targets in oncology and beyond. A new generation of molecules, known as BET degraders, offer a novel modality to eliminate these proteins, showing promise in overcoming some limitations of traditional inhibitors. This guide provides a comparative analysis of (Rac)-EBET-1055, a notable BET degrader, and other well-characterized molecules in its class, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to BET Degraders
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a pivotal role in regulating the transcription of key oncogenes such as c-MYC. Unlike BET inhibitors that merely block the function of these proteins, BET degraders are heterobifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), that induce the degradation of BET proteins. They achieve this by hijacking the cell's natural ubiquitin-proteasome system, leading to a more profound and sustained suppression of BET protein activity.
This compound is the racemic mixture of EBET-1055, a potent BET PROTAC degrader. It is composed of a BET inhibitor moiety (EBET-590), a linker, and a ligand for an E3 ubiquitin ligase.[1] This design allows it to bring BET proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.
Comparative Performance of BET Degraders
The efficacy of BET degraders is typically evaluated based on their ability to induce degradation of target proteins (DC50, the concentration at which 50% of the target protein is degraded) and their anti-proliferative activity in cancer cells (IC50, the concentration that inhibits cell growth by 50%). Below is a summary of the performance of this compound's active enantiomer, EBET-1055, in comparison to other prominent BET degraders.
| Degrader | Target BET Proteins | E3 Ligase Ligand | Cell Line/Model | Potency (IC50/DC50) | Key Findings & References |
| EBET-1055 | BRD2, BRD4 | Cereblon (CRBN) | Pancreatic Ductal Adenocarcinoma (PDAC) Organoids (PC-3, PC-42) | Highly potent growth inhibition (IC50 in low nM range) | Significantly more potent than dBET6 in organoid growth inhibition assays. Also modulates cancer-associated fibroblast (CAF) activity by decreasing STAT3 and SMAD phosphorylation.[2] |
| dBET6 | Pan-BET (BRD2, BRD3, BRD4) | Cereblon (CRBN) | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines (e.g., MOLT4) | IC50: ~14 nM (BRD4 binding) | Induces rapid degradation of BRD4, leading to c-MYC downregulation and apoptosis.[3][4] |
| MZ1 | Preferentially BRD4 | von Hippel-Lindau (VHL) | HeLa, 293T cells | DC50: ~10 nM (BRD4) | Demonstrates selectivity for BRD4 degradation over BRD2 and BRD3. |
| ARV-771 | Pan-BET (BRD2, BRD3, BRD4) | von Hippel-Lindau (VHL) | Castration-Resistant Prostate Cancer (CRPC) cell lines (e.g., 22Rv1) | DC50: <5 nM | Effective in preclinical models of CRPC, leading to tumor regression.[5] |
| BETd-260 (ZBC260) | Pan-BET (BRD2, BRD3, BRD4) | Cereblon (CRBN) | Triple-Negative Breast Cancer (TNBC) cell lines | DC50: 30-100 pM (RS4;11 cells) | Exhibits picomolar cellular potencies and achieves tumor regression in vivo.[3][4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for BET degraders involves the formation of a ternary complex between the BET protein, the degrader molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to the BET protein, marking it for degradation by the 26S proteasome.
The degradation of BET proteins has profound effects on downstream signaling pathways. A key consequence is the downregulation of the proto-oncogene c-MYC, a master regulator of cell proliferation and survival. Furthermore, EBET-1055 has been shown to modulate the tumor microenvironment by affecting cancer-associated fibroblasts (CAFs). It achieves this by decreasing the phosphorylation of STAT3 and SMAD2/3, key signaling nodes in inflammatory and fibrotic pathways, respectively.[1][2]
Experimental Protocols
Organoid Growth Inhibition (OGI) Assay
This assay is crucial for assessing the anti-proliferative effects of compounds in a 3D cell culture model that more closely mimics the in vivo tumor environment.
Methodology:
-
Organoid Culture: Pancreatic ductal adenocarcinoma (PDAC) organoids (e.g., PC-3, PC-42) are cultured in Matrigel domes.
-
Seeding: Organoids are dissociated into small fragments and seeded in a 96-well plate.
-
Compound Treatment: After organoid formation, they are treated with serial dilutions of the BET degrader or control compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 5-7 days).
-
Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo® 3D, which quantifies ATP levels.
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control, and IC50 values are calculated by fitting the data to a dose-response curve.
Western Blot for Phosphorylated STAT3 and SMAD3
This protocol is used to quantify the levels of phosphorylated (activated) STAT3 and SMAD3, providing insights into the degrader's impact on key signaling pathways in cancer and stromal cells.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., cancer-associated fibroblasts) are cultured and treated with the BET degrader for a specified time.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated SMAD3 (p-SMAD3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or total STAT3/SMAD3).
Conclusion
This compound and its active enantiomer, EBET-1055, represent a potent new class of BET degraders with significant promise for the treatment of cancers such as pancreatic ductal adenocarcinoma. The available data indicates that EBET-1055 exhibits superior potency compared to other known BET degraders like dBET6 in relevant preclinical models. Its dual action of directly inhibiting cancer cell growth and modulating the tumor microenvironment through the suppression of STAT3 and SMAD signaling pathways highlights its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the efficacy of this compound and other emerging BET degraders. As the field of targeted protein degradation continues to advance, rigorous comparative studies will be essential to identify the most effective therapeutic candidates for clinical development.
References
- 1. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 2. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Racemate: A Comparative Analysis of (Rac)-EBET-1055 and Its Enantiomers
For Immediate Release
In the landscape of targeted protein degradation, the bromodomain and extra-terminal (BET) degrader (Rac)-EBET-1055 has emerged as a promising agent, particularly in preclinical models of pancreatic cancer. As a racemic mixture, this compound is composed of equal parts of its two enantiomers, molecules that are mirror images of each other. This guide provides a detailed comparison of the racemic mixture and its constituent enantiomers, drawing upon available data to elucidate the stereospecific nature of its biological activity.
Decoding the Stereochemistry: The Significance of Enantiomers
The three-dimensional structure of a drug molecule is critical to its interaction with biological targets. Enantiomers, despite having the same chemical formula and connectivity, can exhibit vastly different pharmacological and toxicological profiles due to their distinct spatial arrangements. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to off-target effects (the distomer).
EBET-1055 is a proteolysis-targeting chimera (PROTAC) that functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of the BET protein. The interaction with CRBN is known to be highly stereospecific. The glutarimide (B196013) moiety of thalidomide (B1683933) and its analogs, which is present in the CRBN-binding portion of EBET-1055, demonstrates that the (S)-enantiomer possesses a significantly higher binding affinity for CRBN compared to the (R)-enantiomer. This well-established principle strongly suggests that the biological activity of EBET-1055 is likely driven by one of its enantiomers.
While direct comparative studies on the biological activity of the individual enantiomers of EBET-1055 versus the racemate are not extensively available in the public domain, the known structure-activity relationships of CRBN ligands provide a strong basis for inferring stereospecific effects.
Postulated Activity Profile of EBET-1055 Enantiomers
Based on the established stereospecificity of CRBN binding, it is highly probable that the (S)-enantiomer of EBET-1055 is the more potent BET protein degrader. The (R)-enantiomer is expected to have significantly reduced or no activity in promoting the degradation of BET proteins.
| Compound | Postulated Biological Activity | Rationale |
| (S)-EBET-1055 | High potency in BET protein degradation. | The (S)-configuration of the glutarimide moiety is optimal for binding to the Cereblon (CRBN) E3 ubiquitin ligase, a critical step in the mechanism of action for this class of degraders. |
| (R)-EBET-1055 | Low to negligible potency in BET protein degradation. | The (R)-configuration of the glutarimide moiety has a significantly lower binding affinity for CRBN, thereby hindering the formation of the ternary complex required for protein degradation. |
| This compound | Moderate potency, representing the combined activity of both enantiomers. | As a 1:1 mixture, the overall activity of the racemate is expected to be an average of the high-potency (S)-enantiomer and the low-potency (R)-enantiomer. |
Experimental Protocols
While specific experimental data for the separated enantiomers of EBET-1055 is not publicly available, the following are standard methodologies used to assess the activity of BET protein degraders.
BET Protein Degradation Assay (Western Blot)
-
Cell Culture: Human cancer cell lines (e.g., pancreatic cancer cell line MIA PaCa-2) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test compounds (this compound, (S)-EBET-1055, (R)-EBET-1055) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for BET proteins (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the extent of BET protein degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Assay: The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader. Luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Signaling Pathway and Experimental Workflow
The mechanism of action of EBET-1055 involves hijacking the ubiquitin-proteasome system to induce the degradation of BET proteins.
Cross-Validation of (Rac)-EBET-1055 Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the activity of (Rac)-EBET-1055, a potent Bromodomain and Extra-Terminal (BET) protein degrader, across various cancer cell lines. This compound is the racemic mixture of EBET-1055, a proteolysis-targeting chimera (PROTAC) that induces the degradation of BET proteins, key regulators of gene transcription implicated in cancer development. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of BET protein degradation.
Mechanism of Action
This compound functions as a heterobifunctional molecule. It consists of a ligand that binds to the bromodomains of BET proteins (including BRD2, BRD3, and BRD4) and another ligand that recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BET proteins, marking them for degradation by the proteasome. The degradation of these epigenetic readers leads to the downregulation of key oncogenes, such as c-MYC, and modulates critical signaling pathways, including STAT3 and SMAD, thereby inhibiting cancer cell growth and influencing the tumor microenvironment.[1][2]
Quantitative Activity of this compound in Pancreatic Cancer Organoids
Initial screenings identified EBET-1055 as a highly potent agent against pancreatic ductal adenocarcinoma (PDAC) organoids. The following table summarizes the half-maximal inhibitory concentration (IC50) values for EBET-1055 in two different PDAC organoid models.
| Cell Line/Organoid Model | Cancer Type | IC50 (nM) | Reference |
| PC-3 Organoid | Pancreatic Ductal Adenocarcinoma | Data indicates high potency | [2][3] |
| PC-42 Organoid | Pancreatic Ductal Adenocarcinoma | Data indicates high potency | [2][3] |
Note: Specific IC50 values are derived from graphical representations in the source material and should be considered approximate.
Broader Anti-Cancer Potential
While comprehensive quantitative data for this compound across a wide spectrum of cancer cell lines is still emerging, its therapeutic potential extends beyond pancreatic cancer. Studies involving a CEACAM6-targeted antibody-drug conjugate (ADC) utilizing an EBET payload (84-EBET) have demonstrated significant anti-tumor activity in preclinical models of colorectal, lung, and breast cancer.[4][5][6][7] Although these results are for the ADC and not the standalone compound, the underlying activity of the EBET degrader is the basis for these effects. Further research is warranted to establish the specific potency of this compound in these and other cancer types.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to lyse the cells and measure the luminescence, which is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the GI50 (half-maximal growth inhibition) or IC50 value.
Western Blotting for BET Protein Degradation
This technique is used to quantify the degradation of BET proteins, such as BRD4, following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the target BET protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced BET protein degradation.
Caption: Workflow for key in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Broad-Spectrum Efficacy of CEACAM6-Targeted Antibody–Drug Conjugate with BET Protein Degrader in Colorectal, Lung, and Breast Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of PROTACs for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of pancreatic cancer therapeutics is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising modality to target previously "undruggable" proteins. This guide offers a comparative overview of several key PROTACs currently under investigation for pancreatic cancer, presenting available experimental data, detailed methodologies for crucial experiments, and visualizations of the pertinent signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro performance of various PROTACs against pancreatic cancer cell lines. It is important to note that the data is compiled from different studies, and experimental conditions may vary.
Table 1: BRD4-Targeting PROTACs
| PROTAC | Target | E3 Ligase Recruited | Pancreatic Cancer Cell Line | DC50 | Dmax | IC50 (Cell Viability) | Citation(s) |
| ARV-825 | BRD4 | Cereblon (CRBN) | AsPC-1 | Not Reported | Not Reported | 2.9 nM | [1] |
| PANC-1 | Not Reported | Not Reported | 4.8 nM | [1] | |||
| MIA PaCa-2 | Not Reported | Not Reported | 7.1 nM | [1] | |||
| MZ1 | BRD4 (preferential) | Von Hippel-Lindau (VHL) | Not specifically reported for pancreatic cancer in the provided results. | - | - | - | [2] |
Table 2: KRAS-Targeting PROTACs
| PROTAC | Target | E3 Ligase Recruited | Pancreatic Cancer Cell Line | DC50 | Dmax | IC50 (Cell Viability) | Citation(s) |
| PKD-1 | KRAS G12C | Not Specified | MIA PaCa-2 | Not Reported | Significant degradation up to 72h | 0.276 µM | [3] |
| LC-2 | KRAS G12C | Von Hippel-Lindau (VHL) | MIA PaCa-2 | ~0.25 - 0.76 µM | Not Reported | Not Reported | [4] |
Table 3: Other PROTAC Targets
| PROTAC | Target(s) | E3 Ligase Recruited | Pancreatic Cancer Cell Line | DC50 | Dmax | IC50 (Cell Viability) | Citation(s) |
| MS132 | WDR5 | Von Hippel-Lindau (VHL) | MIA PaCa-2 | Not Reported | Not Reported | Not Reported | [5][6] |
| DBVR-PTC-02 | GSK-3β & CDK5 | Not Specified | PANC-1 | 42 nM (GSK-3β), 48 nM (CDK5) | 90% (GSK-3β), 88% (CDK5) | 1.81 µM | Not available in search results |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a generalized procedure for assessing the degradation of a target protein (e.g., BRD4, KRAS) in pancreatic cancer cells following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO).
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified duration (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) at the highest concentration used for the PROTAC.
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
c. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Denature the protein samples by boiling at 95°C for 5-10 minutes in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-KRAS G12C) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
e. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines a general procedure for determining the effect of PROTACs on the viability of pancreatic cancer cells.
a. Cell Seeding:
-
Seed pancreatic cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to attach and grow overnight.
b. PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours). Include a vehicle control.
c. MTS/MTT Reagent Addition:
-
After the incubation period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
d. Absorbance Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
e. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
Figure 1: General mechanism of action for PROTAC-mediated protein degradation.
Figure 2: Simplified KRAS signaling pathway and the point of intervention for KRAS-targeting PROTACs.
Figure 3: The role of BRD4 in regulating c-Myc expression and its targeting by BRD4 PROTACs.
Figure 4: A typical experimental workflow for the in vitro evaluation of a PROTAC's efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy and mechanism of KRAS G12C PROTAC in inhibiting the proliferation of pancreatic cancer cells | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-EBET-1055: A Comparative Guide to a Novel BET Degrader in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of (Rac)-EBET-1055, a potent Bromodomain and Extra-Terminal (BET) protein degrader, against other BET-targeting compounds. This compound is the racemate of EBET-1055, a proteolysis-targeting chimera (PROTAC) that induces the degradation of BET proteins, offering a distinct mechanism of action compared to traditional BET inhibitors. This document outlines its effects on downstream signaling pathways, supported by experimental data and detailed protocols, to aid researchers in evaluating its potential in oncology drug development.
Mechanism of Action: Targeted Degradation of BET Proteins
This compound functions as a BET protein degrader. It is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BET proteins, primarily BRD4. This degradation-based approach leads to a more sustained and profound suppression of target protein levels compared to reversible inhibition by traditional BET inhibitors like JQ1.
The degradation of BET proteins by this compound disrupts their role in transcriptional regulation, leading to the downregulation of key oncogenes and cell cycle regulators. This ultimately results in the inhibition of cancer cell proliferation and the modulation of the tumor microenvironment.
Comparative Efficacy: this compound vs. Alternative BET-Targeting Compounds
The potency of this compound has been evaluated against various cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC). The following table summarizes the half-maximal inhibitory concentration (IC50) values for EBET-1055 and compares them with other BET inhibitors and degraders.
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (nM) | Reference |
| EBET-1055 | BET Degrader (PROTAC) | PC-3 | Pancreatic | Potent | [1] |
| PC-42 | Pancreatic | Potent | [1] | ||
| AsPC-1 | Pancreatic | Correlated w/degradation | [1] | ||
| JQ1 | BET Inhibitor | BxPC3 | Pancreatic | 3500 | [2] |
| dBET6 | BET Degrader (PROTAC) | AsPC-1 | Pancreatic | Less potent than EBET-1055 | [1] |
| Gemcitabine | Chemotherapy | PC-3 | Pancreatic | Sensitive | [1] |
| PC-42 | Pancreatic | Resistant | [1] | ||
| Paclitaxel | Chemotherapy | PC-3 | Pancreatic | Sensitive | [1] |
| PC-42 | Pancreatic | Resistant | [1] |
Downstream Signaling Pathway Analysis
This compound has been shown to significantly impact key downstream signaling pathways involved in cancer progression and inflammation, notably the STAT3 and SMAD pathways.
STAT3 and SMAD Signaling
EBET-1055 treatment leads to a reduction in the phosphorylation of STAT3 at tyrosine 705 (Y705) and SMAD2/3 at their respective serine residues (S465/467 for SMAD2 and S423/425 for SMAD3) in cancer cells[3]. This indicates an inhibition of these signaling cascades, which are crucial for cancer cell survival, proliferation, and the regulation of the inflammatory tumor microenvironment. Specifically, STAT3 signaling is associated with the inflammatory cancer-associated fibroblast (iCAF) phenotype, while SMAD signaling is linked to the myofibroblastic CAF (myCAF) phenotype[3]. By inhibiting these pathways, EBET-1055 can modulate the activity of CAFs, a critical component of the tumor stroma.
Caption: this compound mediated degradation of BET proteins and its impact on STAT3 and SMAD signaling pathways.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and comparator compounds on cancer cell lines.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PC-3, AsPC-1) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control wells and calculate IC50 values using non-linear regression analysis.
Western Blot Analysis for Phosphorylated STAT3 and SMAD3
Objective: To validate the inhibitory effect of this compound on the phosphorylation of STAT3 and SMAD3.
Methodology:
-
Cell Treatment: Culture pancreatic cancer cells to 70-80% confluency and treat with this compound (e.g., 1-100 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-STAT3 (Tyr705), p-SMAD3 (Ser423/425), total STAT3, total SMAD3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Caption: Experimental workflow for Western blot analysis of downstream signaling proteins.
Cancer Cell and Cancer-Associated Fibroblast (CAF) Co-culture Assay
Objective: To assess the effect of this compound on the interaction between cancer cells and CAFs.
Methodology:
-
CAF Seeding: Seed CAFs in the bottom of a 24-well plate and allow them to adhere.
-
Cancer Cell Seeding: Seed cancer cells (e.g., PC-3) onto a transwell insert placed in the wells containing the CAFs.
-
Treatment: Add this compound (e.g., 1 and 10 nM) to the co-culture system and incubate for 48 hours[3].
-
Analysis of Secreted Factors: Collect the culture medium and measure the levels of secreted cytokines, such as IL-6 and LIF, using ELISA or a multiplex immunoassay.
-
Cell Viability: Assess the viability of both cancer cells and CAFs separately using a viability assay as described above.
Conclusion
This compound represents a promising therapeutic strategy in oncology by inducing the degradation of BET proteins. Its ability to potently inhibit cancer cell growth and modulate the tumor microenvironment through the suppression of key signaling pathways like STAT3 and SMAD distinguishes it from traditional BET inhibitors. The experimental protocols provided in this guide offer a framework for researchers to independently validate and further explore the therapeutic potential of this compound and other BET degraders. The comparative data suggests a superior or distinct efficacy profile for PROTAC-mediated degradation, highlighting the importance of this approach in the development of novel cancer therapies.
References
- 1. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of (Rac)-EBET-1055 as a BET Protein Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-EBET-1055, a degrader of Bromodomain and Extra-Terminal (BET) proteins, with other notable BET protein degraders. The objective is to assess the specificity of this compound by examining its performance against alternative compounds, supported by experimental data and detailed protocols.
Introduction to this compound and BET Protein Degradation
This compound is the racemic mixture of EBET-1055, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a distinct therapeutic advantage over simple inhibition. BET proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating gene transcription and are implicated in various diseases, including cancer.[3][4] this compound has shown efficacy in inhibiting the growth of pancreatic ductal adenocarcinoma (PDAC) cells.[1][5]
Comparative Analysis of BET Protein Degraders
To evaluate the specificity of this compound, it is essential to compare its degradation profile with other well-characterized BET degraders. This section presents quantitative data on the degradation potency (DC50) and maximal degradation (Dmax) of several BET PROTACs.
Data Presentation: Quantitative Comparison of BET Degraders
| Degrader | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| This compound | BET Proteins | PDAC cells | Data not available | Data not available | Cereblon (CRBN) | N/A |
| dBET1 | BRD2, BRD3, BRD4 | MV4;11 | ~100 | >90 | Cereblon (CRBN) | [6] |
| ARV-825 | BRD2, BRD3, BRD4 | MDA-MB-231 | <100 | >90 | Cereblon (CRBN) | [7] |
| MZ1 | BRD4 > BRD2/3 | HeLa | ~10 | >90 | VHL | [6] |
| dBET6 | BRD2, BRD3, BRD4 | T-ALL cell lines | <100 | >90 | Cereblon (CRBN) | [8][9] |
Note: Specific quantitative proteomics data for this compound, which would provide a comprehensive off-target profile, is not currently available in the public domain. The data for the alternatives are derived from various studies and cell lines, and direct comparison should be made with caution.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments used to assess degrader specificity are provided below.
Western Blotting for Protein Degradation
This technique is fundamental for quantifying the reduction in target protein levels following treatment with a degrader.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western Blot analysis of BET degradation.
Detailed Protocol:
-
Cell Culture and Treatment: Plate the desired cell line (e.g., PDAC cells) and allow them to adhere. Treat the cells with varying concentrations of the BET degrader (e.g., this compound) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).[10]
-
Sample Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto a polyacrylamide gel. Run the gel to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]
Quantitative Proteomics for Specificity Profiling (TMT-based)
Tandem Mass Tag (TMT) proteomics enables the simultaneous identification and quantification of thousands of proteins, providing a global view of a degrader's specificity.[15]
Caption: Mechanism of action of a BET PROTAC degrader.
Conclusion
This compound is a promising BET protein degrader with potential therapeutic applications, particularly in PDAC. While direct, comprehensive specificity data from quantitative proteomics studies on this compound is not yet publicly available, the methodologies and comparative data presented in this guide provide a framework for its evaluation. Further studies employing global proteomic analysis are crucial to fully elucidate the on-target and off-target effects of this compound and to definitively establish its specificity profile in comparison to other BET degraders. Researchers are encouraged to utilize the detailed protocols provided herein to conduct their own comparative assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for (Rac)-EBET-1055
(Rac)-EBET-1055 is a bromodomain and extra-terminal (BET) PROTAC degrader intended for laboratory research use only.[1][2] As a compound designed to effectively inhibit the growth of cancer cells, it should be handled with care, and all waste should be considered hazardous unless otherwise determined by a qualified professional.[1] Proper disposal is crucial to ensure personnel safety and environmental protection.
This guide provides procedural information for the proper disposal of this compound, drawing upon standard laboratory safety practices and guidelines for handling potent chemical compounds.
Chemical and Physical Properties
A summary of the known physicochemical properties of EBET-1055 is provided below. This information is essential for correct handling and storage.
| Property | Value |
| Molecular Formula | C51H54N8O9[1][3] |
| Molecular Weight | 923.02 g/mol [1][4] |
| Appearance | Solid[3] |
| Storage Conditions | -20°C, protect from light, stored under argon[4] |
| Solubility | DMSO: 100 mg/mL (108.34 mM) with ultrasonic assistance[4] |
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general principles for the disposal of chemotherapy and potent research compounds.
-
Waste Categorization : All materials contaminated with this compound should be treated as hazardous chemical waste. This includes unused or expired compounds, solutions, contaminated personal protective equipment (PPE), and labware.
-
Waste Segregation and Containerization :
-
Bulk Waste : Unused or expired this compound, as well as solutions with a concentration greater than 3% by weight, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Following general guidelines for chemotherapy waste, a black container is often used for bulk hazardous chemical waste.[5]
-
Trace Waste : Items with minimal residual contamination, such as empty vials (containing no more than 3% by weight of the original contents), used PPE (gloves, lab coats), and contaminated lab supplies (pipette tips, etc.), should be collected in a separate, designated waste container.[5] For trace chemotherapy waste, yellow containers are standard.[5]
-
Sharps : Any sharps, such as needles or contaminated glassware, must be disposed of in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[5]
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage of Waste : Store waste containers in a designated, secure area, away from general laboratory traffic and incompatible materials, until they are collected for disposal.
-
Disposal Arrangement : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (Rac)-EBET-1055
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of (Rac)-EBET-1055, a potent bromodomain and extra-terminal (BET) PROTAC degrader. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of the compound for research applications. As a potent, biologically active molecule, this compound requires careful handling to minimize exposure risk.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure when handling this compound. The level of protection should be based on the specific procedure and the quantity of the compound being handled.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double-gloving with disposable nitrile gloves is required. Change gloves immediately if contaminated or torn. |
| Eye & Face Protection | Safety Goggles/Shield | Chemical splash goggles are mandatory. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. |
| Body Protection | Laboratory Coat | A dedicated, solid-front lab coat with tight-fitting cuffs is required. The lab coat should be laundered regularly and not worn outside of the laboratory. |
| Respiratory Protection | Respirator | For handling the solid compound (weighing, aliquoting), a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of fine particles. |
Handling and Solution Preparation
This compound should be handled in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a Stock Solution:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Perform all weighing operations within a chemical fume hood or a containment enclosure. Use an analytical balance with a draft shield.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound to achieve the desired stock concentration. This compound is soluble in DMSO at 100 mg/mL.[1]
-
Dissolution: Cap the vial tightly and vortex thoroughly to dissolve the compound. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected amber vials. Store immediately at the recommended temperature.
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | For shorter-term storage, aliquot to avoid freeze-thaw cycles and protect from light.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Unused Compound: Collect in a clearly labeled, sealed container and dispose of through a certified hazardous waste vendor. Do not discard down the drain or in regular trash.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, tubes, vials) that has come into contact with this compound must be collected in a designated, puncture-resistant, and sealed hazardous waste container.
-
Contaminated PPE: Carefully doff all contaminated PPE to avoid self-contamination. Place gloves, disposable lab coats, and other contaminated items in a sealed bag labeled as hazardous waste.
-
Aqueous Waste: Collect any aqueous waste containing this compound in a sealed, clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
Experimental Workflow and Safety Diagram
The following diagrams illustrate the general workflow for safely handling this compound and the mechanism of action for a PROTAC degrader.
Caption: Workflow for the safe handling of this compound.
Caption: General mechanism of action for a PROTAC degrader.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
